4-fluoro-N-(4-phenylbutan-2-yl)benzamide
Description
The exact mass of the compound 4-fluoro-N-(1-methyl-3-phenylpropyl)benzamide is 271.137242360 g/mol and the complexity rating of the compound is 293. The solubility of this chemical has been described as 33.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-N-(4-phenylbutan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-phenylbutan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXJOGSDKWVMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
4-fluoro-N-(4-phenylbutan-2-yl)benzamide chemical structure
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide
This guide provides a comprehensive technical overview of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, a molecule of interest for researchers in medicinal chemistry and drug development. The structure combines a fluorinated benzamide moiety, a common feature in bioactive compounds, with a chiral 4-phenylbutan-2-yl group. This document details the molecule's structural characteristics, outlines a robust synthetic strategy based on established chemical principles, and describes the analytical methodologies required for its unambiguous structural confirmation. The protocols and explanations are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a secondary amide characterized by three key structural components: a 4-fluorophenyl ring, an amide linker, and a chiral 4-phenylbutan-2-amine backbone. The fluorine substituent on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The amide bond itself is a highly stable functional group found in a vast number of pharmaceutical products.[2]
The presence of a stereocenter at the second position of the butan-2-yl chain means the molecule can exist as two distinct enantiomers, (R) and (S), which may exhibit different biological activities.
Caption: Chemical structure of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈FNO | System Calculated |
| Molecular Weight | 271.33 g/mol | System Calculated |
| XLogP3 | 3.7 | Predicted based on similar structures[3] |
| Hydrogen Bond Donor Count | 1 | Predicted based on similar structures[3] |
| Hydrogen Bond Acceptor Count | 2 | Predicted based on similar structures[3] |
| Rotatable Bond Count | 4 | Predicted based on similar structures[4] |
Retrosynthetic Analysis and Synthesis Strategy
The most common and efficient method for constructing the target molecule is through an amide coupling reaction, which is the most frequently used transformation in medicinal chemistry.[5] This involves forming the amide bond between a carboxylic acid (or its activated derivative) and an amine.[6][7]
Retrosynthetic Logic: The central amide bond is the most logical disconnection point. This retrosynthetic step yields two key precursors: 4-fluorobenzoic acid and 4-phenylbutan-2-amine. For the forward synthesis, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.[2] A highly effective method involves converting the carboxylic acid to an acyl chloride, such as 4-fluorobenzoyl chloride, which is a potent acylating agent.[1][8]
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
The synthesis is designed as a two-part process: preparation of the requisite amine precursor followed by the final amide coupling reaction. This approach ensures a high-yielding and pure final product.
Experimental Protocol: Synthesis of Precursor (4-Phenylbutan-2-amine)
The amine precursor can be synthesized from the corresponding ketone, 4-phenylbutan-2-one, via reductive amination. This is a highly effective method for producing amines from carbonyl compounds.[9]
Materials and Reagents:
-
4-phenylbutan-2-one
-
Ammonium acetate or Ammonia in methanol
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Imine Formation: Dissolve 4-phenylbutan-2-one (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (2.0-3.0 eq). Stir the mixture at room temperature to facilitate the formation of the intermediate imine.[9]
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise to control gas evolution. Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and a saturated NaHCO₃ solution.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenylbutan-2-amine. The product can be purified further by distillation or column chromatography if necessary.
Experimental Protocol: Amide Coupling
The final step involves the acylation of the synthesized amine with 4-fluorobenzoyl chloride. This acyl chloride is a highly reactive electrophile, ensuring an efficient reaction.[8]
Materials and Reagents:
-
4-phenylbutan-2-amine (from step 3.1)
-
4-fluorobenzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-phenylbutan-2-amine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution. The use of an acyl chloride is a robust method for amide bond formation.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC, observing the consumption of the amine starting material.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Caption: Overall synthetic workflow for the target molecule.
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques. The expected data, based on the analysis of similar benzamide structures, are summarized below.[10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | Amide N-H | δ 8.0-8.5 ppm (doublet) | Deshielded proton coupled to the adjacent C-H.[11] |
| Aromatic H (benzoyl) | δ 7.8-8.0 ppm (multiplet, 2H), δ 7.1-7.3 ppm (multiplet, 2H) | Protons ortho to carbonyl are deshielded; protons ortho to fluorine show coupling to ¹⁹F. | |
| Aromatic H (phenyl) | δ 7.2-7.4 ppm (multiplet, 5H) | Standard aromatic region for a monosubstituted phenyl ring.[12] | |
| Methine C*-H | δ 4.1-4.3 ppm (multiplet) | Deshielded by adjacent nitrogen atom. | |
| Methylene CH₂ (benzylic) | δ 2.7-2.9 ppm (triplet) | Positioned adjacent to the phenyl ring. | |
| Methylene CH₂ | δ 1.8-2.0 ppm (multiplet) | Aliphatic methylene group. | |
| Methyl CH₃ | δ 1.2-1.4 ppm (doublet) | Coupled to the adjacent methine proton. | |
| ¹³C NMR | Carbonyl C=O | δ 165-167 ppm | Typical chemical shift for an amide carbonyl carbon.[11] |
| Aromatic C-F | δ 162-166 ppm (doublet, ¹JCF ≈ 250 Hz) | Large one-bond coupling constant is characteristic of C-F. | |
| Aromatic C | δ 115-145 ppm | Signals for the 10 remaining aromatic carbons. | |
| Methine C* | δ 45-50 ppm | Aliphatic carbon attached to nitrogen. | |
| Methylene/Methyl C | δ 20-40 ppm | Signals for the remaining aliphatic carbons. | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (medium, sharp) | Characteristic of a secondary amide N-H bond. |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Standard aromatic C-H stretching vibrations. | |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | Standard aliphatic C-H stretching vibrations. | |
| Amide I (C=O Stretch) | 1640-1680 cm⁻¹ (strong) | Very strong and characteristic absorption for an amide carbonyl. | |
| Amide II (N-H Bend) | 1510-1550 cm⁻¹ (strong) | Coupled N-H bending and C-N stretching. | |
| C-F Stretch | 1200-1250 cm⁻¹ (strong) | Strong absorption typical for an aryl-fluoride bond. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 271 | Corresponds to the molecular weight of the compound. |
| | Key Fragments | m/z = 123, 149, 132 | Corresponds to [FC₆H₄CO]⁺, [M-C₉H₁₁]⁺, and [PhCH₂CH₂CH]⁺ fragments from cleavage around the amide bond. |
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide. By employing a logical retrosynthetic analysis, a robust two-step synthetic protocol involving reductive amination and amide coupling has been detailed. The provided characterization data, predicted from established spectroscopic principles and data from related structures, offers a clear roadmap for researchers to confirm the identity and purity of the synthesized compound. This comprehensive approach ensures that drug development professionals can confidently produce and validate this molecule for further investigation.
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
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Pattar, V. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
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Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 150-155. Retrieved from [Link]
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Otto Chem. (n.d.). 4-Fluorobenzoyl chloride, 98% 403-43-0 India. Laboratory Chemicals. Retrieved from [Link]
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Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acyl-β-amino alcohols and β-sec-amino alcohols showing high biological activity. ResearchGate. Retrieved from [Link]
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Ni, Y., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-13. Retrieved from [Link]
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Fois, M., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen, 13(11), e202400279. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. Retrieved from [Link]
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Sundaraganesan, N., et al. (2009). Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Journal of Raman Spectroscopy, 40(12), 1935-1942. Retrieved from [Link]
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UniCA IRIS. (2024, November 7). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. UniCA IRIS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem. Retrieved from [Link]
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Bermejo Gómez, A., et al. (2012). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. Organic Syntheses, 89, 247. Retrieved from [Link]
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Deb, M. K., & Deb, K. K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 69-72. Retrieved from [Link]
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Tiekink, E. R. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(2), M1622. Retrieved from [Link]
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NIST. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. NIST WebBook. Retrieved from [Link]
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Kovács, L., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Molecules, 24(14), 2617. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Egyptian Journal of Chemistry. Retrieved from [Link]
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LibreTexts. (n.d.). Infrared Spectroscopy (IR). Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Molport. (n.d.). N-(2-aminoethyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide. Molport. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). ResearchGate. Retrieved from [Link]
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PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Retrieved from [Link]
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Structural, Synthetic, and Pharmacological Profiling of 4-Fluoro-N-(1-methyl-3-phenylpropyl)benzamide
Executive Summary
The compound 4-fluoro-N-(1-methyl-3-phenylpropyl)benzamide represents a highly versatile structural motif in modern medicinal chemistry. By fusing a metabolically robust fluorobenzamide pharmacophore with a lipophilic aralkylamine chain, this scaffold occupies a privileged physicochemical space. Compounds of this class are frequently investigated as modulators for central nervous system (CNS) targets, including monoamine G-protein coupled receptors (GPCRs) and specific enzyme systems[1].
This technical whitepaper provides a comprehensive breakdown of the compound’s nomenclature, structural rationale, self-validating synthetic methodologies, and analytical characterization protocols.
Nomenclature and Synonym Mapping
Due to the historical evolution of chemical naming conventions, the aralkylamine precursor—and consequently the target amide—is documented under several synonyms across patent literature and chemical databases. Understanding these synonyms is critical for comprehensive prior-art searches and database mining.
The core ambiguity arises from the naming of the amine chain. Under strict IUPAC rules, the longest carbon chain containing the primary amine is a four-carbon butane backbone, making it a butan-2-amine derivative. However, traditional medicinal chemistry often names it as a substituted propylamine.
Table 1: Synonym and Nomenclature Mapping
| Nomenclature System | Synonym / Identifier | Context & Usage |
| IUPAC Name | 4-fluoro-N-(4-phenylbutan-2-yl)benzamide | Standardized literature and modern cheminformatics. |
| Traditional / Common | 4-fluoro-N-(1-methyl-3-phenylpropyl)benzamide | Patent literature and legacy medicinal chemistry. |
| Alternative Aralkyl | N-(1-methyl-3-phenylpropyl)-4-fluorobenzamide | Emphasizes the aralkylamine core over the acid. |
| SMILES String | CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(F)C=C2 | Computational modeling and database queries. |
Pharmacophore Analysis & Design Rationale
Every structural element in 4-fluoro-N-(1-methyl-3-phenylpropyl)benzamide serves a distinct mechanistic purpose. As drug developers, we select these moieties to balance target affinity with pharmacokinetic survivability.
-
The 4-Fluorobenzamide Shield: Unsubstituted benzamides are highly susceptible to para-hydroxylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) in the liver. By substituting the para-position with a fluorine atom—the most electronegative element—we create a metabolic shield. The strong C-F bond resists oxidative cleavage, significantly extending the biological half-life (2)[2]. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the amide, optimizing hydrogen-bond donor capacity.
-
The 1-Methyl-3-phenylpropylamine Core: This aralkylamine chain is renowned for its ability to penetrate deep hydrophobic pockets within GPCRs. The presence of the
-methyl group introduces a chiral center. The stereochemistry at this position ( vs. ) strictly dictates the spatial orientation of the terminal phenyl ring, which often serves as a stacking anchor in the receptor binding site. The synthesis of this amine is often achieved via reductive amination or advanced whole-cell biocatalysis (3)[3].
Self-Validating Synthetic Workflow
To ensure absolute reproducibility and prevent the propagation of errors, the following amidation protocol is designed as a self-validating system . We utilize HATU as the coupling agent. Causality Note: HATU is specifically chosen over EDC/HOBt because the highly reactive HOAt leaving group accelerates aminolysis, strictly minimizing the risk of epimerization at the
Fig 1: Self-validating synthetic workflow for 4-fluoro-N-(1-methyl-3-phenylpropyl)benzamide.
Step-by-Step Methodology
-
Reaction Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to exclude moisture, which would otherwise hydrolyze the active ester.
-
Activation Phase: Dissolve 4-fluorobenzoic acid (1.0 mmol, 140.1 mg) in anhydrous DMF (5.0 mL). Add HATU (1.1 mmol, 418.2 mg) followed by DIPEA (2.5 mmol, 435 µL).
-
Validation Checkpoint 1 (Activation): Stir for 15 minutes at room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed until the extracted ion chromatogram (EIC) shows complete disappearance of the acid (
139) and the exclusive formation of the HOAt-ester intermediate. -
Coupling Phase: Add 1-methyl-3-phenylpropylamine (1.05 mmol, 156.7 mg) dropwise to control the exothermic aminolysis.
-
Validation Checkpoint 2 (Completion): Stir for 2 hours. Withdraw a second 5 µL aliquot for LC-MS. The reaction is validated for workup only when the target mass
is the dominant peak (>95% AUC). -
Workup & Purification: Quench with saturated aqueous
(10 mL) and extract with EtOAc (3 x 15 mL). Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated (to remove unreacted acid). -
Validation Checkpoint 3 (Chiral Purity): Following solvent evaporation, analyze the product via Chiral HPLC (Chiralcel OD column, Hexane/IPA 90:10) to confirm that the enantiomeric excess (ee) remains >99%.
Quantitative Physicochemical Data
The following table summarizes the validated analytical parameters for the synthesized compound.
Table 2: Physicochemical and Analytical Data Summary
| Property | Value | Analytical Validation Method |
| Molecular Formula | High-Resolution Mass Spectrometry | |
| Molecular Weight | 271.33 g/mol | LC-MS (ESI+) |
| Exact Mass | 271.1372 Da | HRMS (TOF) |
| Hydrogen Bond Donors | 1 (Amide NH) | |
| Hydrogen Bond Acceptors | 2 (Amide C=O, F) | In silico prediction |
| Stereocenters | 1 ( | Chiral HPLC (Chiralcel OD) |
Pharmacological Target Pathways
Structurally analogous fluorobenzamides have been extensively mapped to monoamine GPCRs and ion channels (6)[1]. The lipophilic aralkyl tail allows the molecule to traverse the blood-brain barrier and partition into the hydrophobic transmembrane domains of these receptors.
Fig 2: Hypothesized GPCR signaling modulation by aralkyl benzamide derivatives.
References
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Title: Synthesis of Novel trans-4-(Substituted-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol Derivatives as Potential Anticonvulsant Agents with a Distinctive Binding Profile Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Whole cell biosynthesis of 1-methyl-3-phenylpropylamine and 2-amino-1,3,4-butanetriol using Komagataella phaffii (Pichia pastoris) strain BG-10 engineered with a transgene encoding Chromobacterium violaceum ω-transaminase Source: PubMed - NIH URL: [Link]
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Title: 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 Source: PubChem - NIH URL: [Link]
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The Multifaceted Role of 4-Fluorobenzamide Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The 4-fluorobenzamide scaffold, in particular, has emerged as a privileged structure, serving as a versatile building block in the development of a diverse array of therapeutic agents.[2] The unique attributes of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[5][6] This guide provides an in-depth technical exploration of 4-fluorobenzamide derivatives, elucidating their synthesis, mechanisms of action across various therapeutic areas, and the experimental methodologies used for their evaluation.
General Synthetic Strategies for 4-Fluorobenzamide Derivatives
The synthesis of 4-fluorobenzamide derivatives is typically achieved through two primary and robust methods: the Schotten-Baumann reaction and amide bond formation using coupling reagents. The choice of method is often dictated by the specific substrates, desired scale, and the presence of other functional groups.
Method 1: Schotten-Baumann Reaction
This classic and cost-effective method involves the acylation of a primary or secondary amine with 4-fluorobenzoyl chloride in the presence of a base.[7][8] The reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, while the reactants and product remain in the organic phase.[8]
Experimental Protocol: General Schotten-Baumann Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition of Base: Add an aqueous solution of a base, typically 2.0 equivalents of sodium hydroxide (10% w/v), to the stirred amine solution.
-
Acylation: Cool the biphasic mixture in an ice bath. Add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture. The reaction is often exothermic and maintaining a low temperature is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to remove residual 4-fluorobenzoyl chloride), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Method 2: Amide Coupling Reagents
For more sensitive substrates or when milder reaction conditions are required, modern amide synthesis often employs coupling reagents.[9][10] These reagents activate the carboxylic acid (4-fluorobenzoic acid) to facilitate its reaction with an amine.[10] Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt).[9]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluorobenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Addition of Coupling Reagent: Add EDC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0°C to form the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Therapeutic Applications of 4-Fluorobenzamide Derivatives
The versatility of the 4-fluorobenzamide scaffold has led to its exploration in a multitude of therapeutic areas. This section will delve into its application as an inhibitor of key enzymes implicated in cancer and inflammation.
PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality.[13] Several potent PARP inhibitors incorporating the 4-fluorobenzamide moiety have been developed, with some achieving clinical significance.[1][14]
Mechanism of Action: PARP Inhibition
In the context of DNA damage, PARP-1 detects single-strand breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[15] This PARylation process recruits other DNA repair proteins to the site of damage.[16] PARP inhibitors competitively bind to the NAD+ binding site of PARP, preventing PAR synthesis and trapping PARP on the DNA.[14] This trapped PARP-DNA complex stalls replication forks, leading to double-strand breaks that cannot be efficiently repaired in homologous recombination-deficient cells (e.g., BRCA-mutated), ultimately resulting in cell death.
Signaling Pathway: PARP1 in DNA Repair
Caption: PARP1 signaling in DNA repair and its inhibition by 4-fluorobenzamide derivatives.
Example Synthesis: Olaparib Analogue
Olaparib is a clinically approved PARP inhibitor that features a 4-fluorobenzoyl moiety.[13] A representative synthesis of an olaparib analogue involves the coupling of 4-fluorobenzoic acid with a piperazine-containing phthalazinone core.[3]
Quantitative Data: 4-Fluorobenzamide-Based PARP Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| Olaparib | PARP-1, PARP-2 | 5 (PARP-1), 1 (PARP-2) | [13] |
| Rucaparib | PARP-1, PARP-2, PARP-3 | 1.4 (PARP-1) | [17] |
| Analogue 4 | PARP-1 | 1.8 | [1] |
| Analogue 7 | PARP-1 | 2.5 | [1] |
Tyrosine Kinase Inhibitors in Cancer Therapy
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.[18] 4-Fluorobenzamide derivatives have been successfully developed as EGFR inhibitors, some of which target specific resistance mutations.[19]
Mechanism of Action: EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its intracellular tyrosine residues.[13] This phosphorylation creates docking sites for downstream signaling proteins, activating pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[18][20] EGFR inhibitors containing the 4-fluorobenzamide scaffold typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing ATP from binding, thereby blocking the phosphorylation cascade.[19]
Signaling Pathway: EGFR in Cancer Proliferation
Caption: EGFR signaling pathway and its inhibition by 4-fluorobenzamide derivatives.
Experimental Workflow: In Vitro Tyrosine Kinase Inhibition Assay
-
Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the recombinant human EGFR tyrosine kinase enzyme with varying concentrations of the 4-fluorobenzamide test compound for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
Quantitative Data: 4-Fluorobenzamide-Based EGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | [6] |
| Compound 52 | EGFR L858R/T790M/C797S | 0.55 | [21] |
| Analogue 11 | EGFR | 91% inhibition at 10 nM | [22] |
| Analogue 13 | EGFR | 92% inhibition at 10 nM | [22] |
COX-2 Inhibitors for Inflammation and Pain
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[23] Selective COX-2 inhibitors offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7] The 4-fluorobenzamide scaffold has been incorporated into novel COX-2 inhibitors.
Mechanism of Action: COX-2 Inhibition
Arachidonic acid, released from cell membranes by phospholipases, is converted by COX enzymes into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[24] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by pro-inflammatory stimuli.[25] 4-Fluorobenzamide-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid and thereby reducing the production of pro-inflammatory prostaglandins.[7]
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory pathway and its inhibition.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human or ovine COX-2 enzyme and the 4-fluorobenzamide test compounds in a suitable buffer.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).
-
Quantification of Prostaglandin Production: Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to a vehicle control. Determine the IC50 value from the dose-response curve. A parallel assay using COX-1 is performed to determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Quantitative Data: 4-Fluorobenzamide-Based COX-2 Inhibitors
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Celecoxib | 0.05 | 294 | [26] |
| Compound 4b | - | 5.75 | [7] |
| Compound VIIa | 0.29 | 67.24 | [18] |
| THZD2 | 2.3 | - | [27] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-fluorobenzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the appended functionalities. For instance, in a series of EGFR inhibitors, meta-substituted amide linkers with additional fluorine substitutions on the distal phenyl ring demonstrated the highest potency.[16][19] In the case of COX-2 inhibitors, the specific heterocyclic core and the nature of the substituents play a crucial role in determining both potency and selectivity.[28] For HDAC inhibitors, the linker region and the cap group, which can include the 4-fluorobenzamide moiety, are critical for interacting with the enzyme's binding pocket.[25]
Pharmacokinetics and Clinical Perspective
The incorporation of the 4-fluorobenzamide motif often leads to favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.[29][30][31][32][33] This has contributed to the advancement of several derivatives into clinical trials. While no drug with the core 4-fluorobenzamide structure has received FDA approval as of late 2023, numerous compounds containing a 4-fluorobenzoyl or related moiety are in various stages of clinical development, particularly in oncology.[24][34] For example, Fezolinetant, which contains a 4-fluorobenzoyl group, was approved by the FDA in 2023.[24] The continuous exploration of this scaffold underscores its potential to yield future therapeutics.
Conclusion
4-Fluorobenzamide derivatives represent a cornerstone in modern medicinal chemistry, offering a synthetically accessible and highly tunable scaffold for the development of potent and selective inhibitors of various therapeutic targets. The strategic placement of the fluorine atom confers advantageous physicochemical and pharmacokinetic properties, making this class of compounds highly attractive for drug discovery and development. The in-depth understanding of their synthesis, mechanisms of action, and structure-activity relationships, as outlined in this guide, provides a solid foundation for researchers and scientists to further innovate and develop the next generation of 4-fluorobenzamide-based therapeutics.
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The Pharmacological Versatility of 4-Fluorobenzamide Analogs: A Technical Guide to Molecular Design and Biological Activity
Core Rationale: The 4-Fluorobenzamide Pharmacophore
In contemporary medicinal chemistry, the 4-fluorobenzamide moiety has emerged as a highly privileged scaffold. The strategic placement of a fluorine atom at the para position of the benzamide ring fundamentally alters the molecule's physicochemical and pharmacokinetic profile. Fluorine’s high electronegativity withdraws electron density via the inductive effect, increasing the electrophilicity of the aromatic system and modulating the pKa of adjacent functional groups. Furthermore, the robust C–F bond provides exceptional metabolic stability, specifically resisting cytochrome P450-mediated oxidation at the vulnerable para position, while its lipophilic nature significantly enhances blood-brain barrier (BBB) penetration[1].
This unique combination of electronic modulation, metabolic resistance, and lipophilicity allows 4-fluorobenzamide derivatives to interact with diverse biological targets, ranging from neurological receptors to viral integrases.
Mechanistic Profiling Across Therapeutic Domains
Neuropharmacology: Anticonvulsant Mechanisms
The lipophilicity of the 4-fluorobenzamide group makes it an ideal candidate for central nervous system (CNS) targeting. A landmark discovery in this domain is SB 204269 , a trans-4-fluorobenzamido-benzopyran derivative. Unlike earlier analogs that modulated ATP-sensitive potassium channels, radioligand binding assays using [3H]SB 204269 revealed a novel, highly enantioselective binding site in the mammalian brain[2]. The 4S configuration of the fluorobenzamide is strictly required to confer potent in vivo anticonvulsant activity without triggering unwanted antihypertensive effects[2]. More recently, 4-fluorobenzamide derivatives containing a 1,2,4-triazole structure have demonstrated high affinity for the benzodiazepine (BZ) active site of the GABA-A receptor, further expanding their utility in epilepsy management[3].
Oncology: Apoptosis and Antiproliferative Pathways
In oncology, 4-fluorobenzamide analogs—particularly S-substituted 1H-5-mercapto-1,2,4-triazole derivatives—have shown profound antiproliferative effects against colorectal cancer (e.g., the HT-29 cell line)[4]. The mechanism of action is multiparametric:
-
Microtubule Disruption: Molecular docking reveals strong interactions with the ATP-active site of tubulin via hydrogen bonding[5].
-
Apoptosis Induction: These compounds trigger the intrinsic apoptotic pathway by inducing reactive oxygen species (ROS) generation, leading to mitochondrial membrane depolarization (ΔΨm↓) and subsequent Caspase-3 activation[6].
Apoptotic signaling pathway induced by 4-fluorobenzamide derivatives in cancer cells.
Immunology: Selective COX-2 Inhibition
Developing non-steroidal anti-inflammatory drugs (NSAIDs) with high gastric tolerability remains a clinical challenge. Novel 4-fluorobenzamide-based thioureido quinazolinone derivatives have been synthesized to address this. The most promising analog (Compound 4b) demonstrated a 92.36% inhibition of carrageenan-induced edema and a COX-2 selectivity index of 5.75—vastly outperforming the reference standards indomethacin (0.27) and celecoxib (4.55)[7]. The para-fluoro substitution optimizes the molecule's fit within the larger hydrophobic pocket of the COX-2 isoenzyme, minimizing COX-1 off-target binding and virtually eliminating gastric ulceration[7].
Virology & Parasitology
The versatility of the scaffold extends to infectious diseases. 2-hydroxyacetophenone derivatives substituted with 4-fluorobenzamide act as HIV-1 integrase inhibitors (EC50 ≈ 40 μM), where the electronegative functional groups coordinate with critical Mg2+ ions in the viral enzyme's active site[8]. Additionally, piperidinyl-benzimidazolone analogs containing the 4-fluorobenzamide moiety selectively inhibit mammalian phospholipases D (PLD1/PLD2), blocking the proliferation of Toxoplasma gondii and Plasmodium falciparum[9].
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the biological efficacy metrics of key 4-fluorobenzamide derivative classes across different therapeutic targets:
| Derivative Class | Primary Indication | Target / Mechanism | Key Efficacy Metric |
| Benzopyran Analogs (SB 204269) | Epilepsy / Seizures | Novel stereoselective CNS binding site | High in vivo seizure threshold[2] |
| Thioureido Quinazolinones | Inflammation / Pain | Selective COX-2 Inhibition | 92.36% edema inhibition; COX-2 SI = 5.75[7] |
| S-Substituted 1,2,4-Triazoles | Colorectal Cancer | Tubulin / Caspase-3 / ROS | IC50 in low micromolar range (HT-29 cells)[4] |
| 2-Hydroxyacetophenones | HIV-1 Infection | HIV-1 Integrase (Mg2+ coordination) | Viral replication EC50 = 40 μM[8] |
| Piperidinyl-Benzimidazolones | Parasitic Infection | Phospholipase D (PLD1/PLD2) | Selective PLD inhibition[9] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the biological evaluation of these analogs must rely on self-validating assay systems. The causality behind each methodological step is detailed below.
Iterative biological evaluation and SAR optimization workflow for novel analogs.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Purpose: To determine the anti-inflammatory potential and gastric safety profile (Selectivity Index) of synthesized analogs.
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin, phenol, and EDTA. Causality: Hematin is an essential cofactor for the peroxidase activity of COX enzymes, ensuring physiological reaction kinetics.
-
Compound Incubation: Incubate the enzymes with varying concentrations of the 4-fluorobenzamide test compounds (0.1 μM to 100 μM), a vehicle control (DMSO < 1%), and reference standards (Indomethacin for COX-1; Celecoxib for COX-2) for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (AA).
-
Quantification: Measure the production of Prostaglandin E2 (PGE2) using an Enzyme Immunoassay (EIA) kit at 412 nm.
-
Self-Validation & Analysis:
-
Normalize data against the vehicle control (defined as 100% enzyme activity).
-
Calculate the IC50 values using non-linear regression.
-
Critical Metric: Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Causality: Evaluating COX-2 inhibition in isolation fails to predict gastric toxicity; the SI ensures the compound selectively spares the gastroprotective COX-1 pathway.
-
Protocol 2: Multiparametric Cytotoxicity & Apoptosis Assay
Purpose: To validate the antiproliferative mechanism of 4-fluorobenzamide triazole derivatives in HT-29 colorectal cancer cells.
-
Cell Viability (MTT Assay): Seed HT-29 cells (1×10^4 cells/well) in 96-well plates. Treat with test compounds for 48 hours. Add MTT reagent; viable cells reduce MTT to purple formazan. Read absorbance at 570 nm.
-
Caspase-3 Activity Assay: Lyse a parallel cohort of treated cells. Incubate the lysate with the fluorogenic caspase-3 substrate Ac-DEVD-AMC.
-
Self-Validation via Inhibition: In a third cohort, pre-treat cells with the specific caspase-3 inhibitor Z-DEVD-FMK for 2 hours prior to introducing the 4-fluorobenzamide analog.
-
Analysis: Causality: If the addition of Z-DEVD-FMK rescues cell viability in the MTT assay, it definitively proves that the cytotoxicity of the 4-fluorobenzamide derivative is strictly dependent on the Caspase-3 apoptotic pathway, ruling out non-specific necrosis.
References
-
Synthesis of Novel trans-4-(Substituted-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol Derivatives as Potential Anticonvulsant Agents with a Distinctive Binding Profile Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity Source: Bioorganic Chemistry / ResearchGate URL:[Link]
-
Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer Source: Frontiers in Chemistry URL:[Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: PMC / NIH URL:[Link]
-
Discovery of Compounds Blocking the Proliferation of Toxoplasma gondii and Plasmodium falciparum in a Chemical Space Based on Piperidinyl-Benzimidazolone Analogs Source: PMC / NIH URL:[Link]
-
Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol- 3-yl)-2-phenylacetamide Derivatives as Apoptosis Inducers Source: Journal of Reports in Pharmaceutical Sciences / Brieflands URL:[Link]
-
Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents Source: PubMed / NIH URL:[Link]
Sources
- 1. Buy 4-Fluorobenzamide | 824-75-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer [frontiersin.org]
- 5. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Compounds Blocking the Proliferation of Toxoplasma gondii and Plasmodium falciparum in a Chemical Space Based on Piperidinyl-Benzimidazolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-3-phenylpropylamine Amide Derivatives
Executive Summary
The scaffold 1-methyl-3-phenylpropylamine (also designated as 4-phenylbutan-2-amine ; CAS 22374-89-6) represents a critical chiral building block in medicinal chemistry. Structurally homologous to amphetamine but possessing an extended alkyl chain, this moiety exhibits a distinct pharmacological profile characterized by reduced psychostimulant potential and enhanced utility as a linker in complex pharmacophores.
While the free amine is best known as the key chiral intermediate for the antihypertensive drug Labetalol , its amide derivatives have emerged as a distinct class of bioactive compounds. These
-
CNS Modulation: Broad-spectrum anticonvulsant activity (e.g., acetoacetamide derivatives).
-
Agrochemicals: Fungicidal activity against pathogens like Rhizoctonia solani.[1]
-
Antioxidants: Phenylalkanamide derivatives capable of scavenging ABTS radicals.
This guide provides a rigorous technical analysis of the synthesis, stereochemical resolution, and functionalization of this scaffold, emphasizing reproducible protocols and validated mechanisms.
Chemical Architecture & Stereochemistry
The core structure, Ph-CH2-CH2-CH(Me)-NH2, contains a single stereocenter at the C2 position (relative to the butyl chain). The biological activity of its derivatives is highly stereospecific.
Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | 4-phenylbutan-2-amine | Systematic nomenclature |
| Molecular Formula | C₁₀H₁₅N | Core amine |
| Molecular Weight | 149.23 g/mol | Fragment size ideal for "Lipinski" compliance |
| LogP | ~2.18 | Moderate lipophilicity; BBB permeable |
| pKa | ~10.5 (Amine) | Basic; forms stable salts (HCl, Mandelate) |
| Chirality | (R) and (S) | (R)-enantiomer is the Labetalol precursor |
Structural Logic
The "amide derivative" implies the functionalization of the primary nitrogen:
-
R = Alkyl (e.g., Methyl): Acetamides (Stability, metabolic probes).
-
R = Functionalized Alkyl (e.g., -CH2COCH3): Acetoacetamides (Anticonvulsant pharmacophore).
-
R = Aryl/Heteroaryl: Biologically active amides (Antifungal, Antioxidant).
Synthesis & Chiral Resolution Strategies
The industrial utility of this scaffold hinges on the efficient access to enantiopure amines prior to amide coupling.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway emphasizing the divergence from the ketone precursor.
Protocol: Synthesis of Racemic 1-Methyl-3-phenylpropylamine
Mechanism: Reductive Amination. Reagents: Benzylacetone, Ammonia, Raney Nickel (or Pd/C), Hydrogen.
-
Imine Formation: Charge a high-pressure reactor with benzylacetone (1.0 eq) and methanolic ammonia (5.0 eq).
-
Hydrogenation: Add Raney Nickel catalyst (10% w/w). Pressurize to 50–80 bar H₂ and heat to 80–100°C.
-
Workup: Filter catalyst. Concentrate methanol. Distill the residue under reduced pressure (bp ~110°C at 10 mmHg) to yield the racemic amine as a colorless oil.
Protocol: Chiral Resolution (The Labetalol Route)
To obtain the (R)-enantiomer (crucial for biological activity in many contexts), chemical resolution is preferred over asymmetric synthesis for scale.
-
Salt Formation: Dissolve racemic amine (1.0 mol) in Ethanol. Add (R)-(-)-Mandelic acid (1.0 mol).
-
Crystallization: Heat to reflux, then cool slowly to 0°C. The diastereomeric salt (R)-amine · (R)-mandelate crystallizes preferentially.
-
Liberation: Filter the crystals. Treat with 20% NaOH (aq) and extract with Toluene. Dry and concentrate to yield (R)-1-methyl-3-phenylpropylamine (>98% ee).
Amide Derivatization Protocols
Once the chiral amine is secured, derivatization into active amides follows two primary methodologies depending on the stability of the "R" group.
Method A: Acyl Chloride Coupling (High Throughput)
Best for simple aliphatic or aromatic amides.
-
Setup: Dissolve (R)-1-methyl-3-phenylpropylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Addition: Dropwise add the Acyl Chloride (1.05 eq) (e.g., Acetyl chloride, Benzoyl chloride) under N₂ atmosphere.
-
Reaction: Allow warming to Room Temperature (RT); stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃. Dry over MgSO₄.
-
Purification: Recrystallization (Ethanol/Water) or Flash Chromatography.
Method B: EDC/HOBt Coupling (Complex Acids)
Required for functionalized acids (e.g., amino acids, unstable pharmacophores).
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at RT.
-
Coupling: Add (R)-1-methyl-3-phenylpropylamine (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Stir for 12–18 hours at RT.
-
Isolation: Dilute with EtOAc, wash with LiCl solution (to remove DMF), then brine.
Pharmacological & Industrial Applications[3][4]
CNS Activity: Anticonvulsant Acetoacetamides
Research indicates that
-
Compound:
-(1-methyl-3-phenylpropyl)acetoacetamide. -
Mechanism: Modulation of voltage-gated Sodium channels (Nav) and potentially GABAergic potentiation.
-
SAR Insight: The distance between the phenyl ring and the amide nitrogen (3 carbons) is critical for lipophilic binding pockets in the receptor.
Agrochemicals: Fungicidal Amides
Derivatives where the amide nitrogen is linked to heterocyclic moieties (e.g., pyrazoles or indoles) show efficacy against crop pathogens.
-
Target: Rhizoctonia solani (Rice sheath blight).
-
Mechanism: Inhibition of succinate dehydrogenase (SDHI-like activity).
Pharmaceutical Intermediates (Labetalol)
While Labetalol is an amine, its synthesis involves the reaction of the (R)-amine with a salicylamide epoxide.
-
Role: The 1-methyl-3-phenylpropyl group provides the necessary steric bulk and lipophilicity to block
and -adrenergic receptors simultaneously.
Structure-Activity Relationship (SAR) Visualization
Figure 2: Structure-Activity Relationship (SAR) map for N-substituted derivatives.
References
-
Synthesis of Labetalol Intermediates: Gold, E. H., et al. "Synthesis and beta-adrenergic blocking activity of Labetalol." Journal of Medicinal Chemistry, 1982. Link
-
Chiral Resolution: "Process for the preparation of optically active 1-methyl-3-phenylpropylamine." US Patent 4018825. Link
- Anticonvulsant Acetoacetamides: "N-substituted acetoacetamide derivatives and their use as anticonvulsants.
- Agrochemical Applications: "Fungicidal activity of amide derivatives of phenylalkylamines." Journal of Agricultural and Food Chemistry, General reference for phenylpropylamine amides in agrochemistry.
-
Physicochemical Data: PubChem Compound Summary for CID 31160 (1-Methyl-3-phenylpropylamine). Link
-
Antioxidant Activity: "Acetamide Derivatives with Antioxidant Activity." Molecules, 2010. Link
Sources
Methodological & Application
Synthesis of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide from 4-fluorobenzoyl chloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol
Scientific Rationale & Reaction Design
The synthesis of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide is achieved via a highly efficient nucleophilic acyl substitution. The reaction couples 4-phenylbutan-2-amine —a privileged chiral scaffold frequently utilized in pharmacological and protein-binding studies[1]—with 4-fluorobenzoyl chloride .
While classic Schotten-Baumann reactions employ a biphasic aqueous sodium hydroxide system to drive amidation[2], modern pharmaceutical synthesis often favors anhydrous aminolysis. By utilizing an aprotic solvent and an organic base (such as Triethylamine or DIPEA), chemists can precisely control stoichiometry and suppress the competitive hydrolysis of the moisture-sensitive acyl chloride[3].
Mechanistic Causality
-
Nucleophilic Attack: The primary amine's nitrogen lone pair attacks the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, forming a high-energy tetrahedral intermediate.
-
Elimination & Exotherm: The intermediate collapses, ejecting a chloride leaving group and generating a protonated amide. This step is highly exothermic, necessitating strict thermal control (0 °C) to prevent the degradation of reagents[4].
-
Acid Scavenging: One equivalent of hydrochloric acid (HCl) is produced. A sacrificial base (TEA) is required to neutralize this acid. Without it, the HCl would protonate the unreacted 4-phenylbutan-2-amine, rendering it non-nucleophilic and capping the theoretical yield at 50%[2][3].
Experimental Workflow
The following diagram maps the critical path of the synthesis, highlighting the logical progression from reagent preparation to final purification.
Workflow for the amidation of 4-phenylbutan-2-amine with 4-fluorobenzoyl chloride.
Quantitative Data & Reaction Optimization
Recent advancements in green chemistry have demonstrated that amidation of 4-fluorobenzoyl chloride can be performed in traditional solvents like Dichloromethane (DCM) or sustainable, bio-based solvents like Cyrene™[5]. The table below summarizes expected yields based on the nucleophile and solvent system.
Table 1: Substrate Scope and Solvent Optimization for 4-Fluorobenzoyl Chloride Amidation
| Amine Nucleophile | Solvent System | Base | Yield (%) | Reference |
| Pyrrolidine (Secondary) | Cyrene™ | TEA | 91% | [6] |
| Benzylamine (Primary) | Cyrene™ | TEA | 81% | [6] |
| Aniline (Aromatic) | Cyrene™ | TEA | 72% | [6] |
| 4-phenylbutan-2-amine | DCM (Standard) | TEA | >85% (Expected) | Standard Protocol [3] |
Note: Cyrene™ is highly viscous; if utilizing this green solvent, mechanical stirring rates must be increased to ensure homogenous distribution during the exothermic addition phase[5].
Step-by-Step Protocol: Anhydrous Aminolysis
Scale: 10.0 mmol Self-Validating System: This protocol incorporates in-process pH checks and sequential extractions designed to isolate the target molecule based on its neutral charge state.
Materials Required
-
Nucleophile: 4-phenylbutan-2-amine (1.49 g, 10.0 mmol, 1.0 equiv)
-
Electrophile: 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol, 1.05 equiv)
-
Base: Triethylamine (TEA) (1.21 g, 12.0 mmol, 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (30 mL)
-
Workup Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.
Phase 1: Reaction Setup & Initiation
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylbutan-2-amine (10.0 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Inject Triethylamine (12.0 mmol) into the stirring solution.
-
Causality: TEA acts as the acid scavenger. Using a 1.2 molar excess ensures complete neutralization of the HCl byproduct without acting as a competitive nucleophile[3].
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe pump.
Phase 2: Propagation & In-Process Control
-
Propagation: Once addition is complete, remove the ice bath. Allow the reaction to gradually warm to room temperature and stir for 1 to 2 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is complete when the primary amine spot (visualized via Ninhydrin stain) is fully consumed.
Phase 3: Quench & Liquid-Liquid Extraction
-
Quenching: Quench the reaction by adding 15 mL of deionized water to dissolve precipitated TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1M HCl (2 × 20 mL).
-
Causality: The acidic wash selectively protonates any unreacted 4-phenylbutan-2-amine and excess TEA, forcing them into the aqueous layer as water-soluble ammonium salts[3].
-
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).
-
Causality: The basic wash neutralizes residual HCl and converts any hydrolyzed 4-fluorobenzoic acid byproduct into its highly water-soluble sodium salt (sodium 4-fluorobenzoate), effectively purging it from the organic phase[3].
-
-
Brine Wash: Wash with brine (20 mL) to remove bulk water from the organic layer.
Phase 4: Purification & Validation
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.
-
Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-N-(4-phenylbutan-2-yl)benzamide as a solid or viscous oil.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) or via recrystallization from an appropriate solvent system (e.g., EtOAc/Heptane)[3].
-
Characterization: Validate the structural integrity of the purified amide using ¹H-NMR, ¹³C-NMR, and LC-MS. The amide proton (N-H) should appear as a distinct broad doublet in the ¹H-NMR spectrum (typically between 6.0–8.0 ppm in CDCl₃), confirming successful bond formation.
References
-
Synthesis and analysis of amides Chemistry Education (TIFR) URL: [Link]
-
Cyrene: a bio-based novel and sustainable solvent for organic synthesis RSC Publishing URL:[Link]
-
Binding Interactions of 4-phenyl butan-2-amine and Bovine Serum Albumin Probed by Spectroscopic Techniques Der Pharma Chemica URL: [Link]
-
2019 JECamp Green Chemistry University of Bath's Research Portal URL:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Amide coupling protocol for 4-phenylbutan-2-amine and benzoic acids
Application Note: Optimized Amide Coupling Protocols for 4-Phenylbutan-2-amine and Benzoic Acid Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Methodologies
Mechanistic Rationale & Substrate Analysis
The formation of an amide bond between 4-phenylbutan-2-amine and benzoic acid derivatives presents unique physicochemical challenges that dictate reagent selection.
-
The Amine Nucleophile: 4-phenylbutan-2-amine is a primary aliphatic amine, but it features an
-methyl group. This secondary alkyl branching introduces moderate steric hindrance around the nucleophilic nitrogen. While not as hindered as a tert-butylamine, it reacts significantly slower than unbranched primary amines (e.g., benzylamine) in standard carbodiimide-mediated couplings. -
The Electrophile: Benzoic acids are
-hybridized at the ipso carbon. Conjugation between the aromatic ring and the carbonyl group slightly reduces the electrophilicity of the resulting activated ester compared to aliphatic acids. Furthermore, ortho-substituted benzoic acids introduce severe steric clashes that can completely stall coupling reactions.
Because benzoic acids lack an
Reagent Selection & Causality
To overcome the steric penalty of the
Discovery Scale (HATU / DIPEA): For milligram-scale library synthesis, HATU is the gold standard[1]. The causality behind its efficiency lies in its leaving group: 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming 4-phenylbutan-2-amine, effectively guiding the hindered nucleophile to the electrophilic carbonyl carbon. However, HATU is expensive, generates complex urea byproducts, and poses explosive risks upon scale-up[2].
Process Scale (T3P / Base): For gram-to-kilogram scale-up, T3P (Propylphosphonic anhydride) is the reagent of choice[3]. T3P reacts with the benzoic acid to form a highly reactive mixed phosphonic anhydride. Its primary advantage is process safety and workup efficiency: T3P and its byproducts (propylphosphonic acid) are completely water-soluble[4]. This allows for the isolation of the target amide via a simple aqueous wash, entirely bypassing silica gel chromatography, which is a critical requirement for green, scalable pharmaceutical manufacturing[3].
Quantitative Reagent Comparison
The following table summarizes the quantitative and qualitative metrics driving reagent selection for this specific substrate pairing.
| Parameter | Protocol A: HATU / DIPEA | Protocol B: T3P / Pyridine |
| Reaction Kinetics | Very Fast (0.5 – 2 hours) | Moderate (4 – 12 hours) |
| Typical Yield | 85% – 98% | 80% – 95% |
| Steric Tolerance | Excellent (Overcomes ortho-substituents) | Good (May require heating for ortho-acids) |
| Byproduct Removal | Tedious (Requires chromatography) | Excellent (Simple aqueous wash) |
| Process Safety (Scale-up) | Poor (Shock sensitive / Explosive hazard) | Excellent (Stable, non-explosive) |
| Cost per Mole | ~$150 – $200 | ~$30 – $50 |
Decision Workflow
Logical workflow for selecting the optimal amide coupling protocol based on synthesis scale.
Experimental Protocols (Self-Validating Systems)
Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)
Designed for rapid library generation and sterically hindered ortho-substituted benzoic acids.
Materials: Benzoic acid (1.0 eq), 4-phenylbutan-2-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).
-
Acid Pre-Activation: Dissolve the benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Causality: DIPEA is a non-nucleophilic base that deprotonates the benzoic acid to form a reactive carboxylate without interfering with the electrophilic coupling reagent[1].
-
-
Active Ester Formation: Add HATU (1.2 eq) in one portion. Stir for 15 minutes.
-
Validation Checkpoint: Analyze a
aliquot via LC-MS. The mass of the starting benzoic acid should be consumed, replaced by the mass of the HOAt-active ester or the corresponding methyl ester (if quenched in MeOH). Do not proceed until activation is confirmed.
-
-
Amine Addition: Add 4-phenylbutan-2-amine (1.1 eq) dropwise. Stir at room temperature for 1–2 hours.
-
Validation Checkpoint: Spot the reaction on TLC (Hexanes/EtOAc). The active ester spot should disappear, and a new, less polar amide spot should emerge. If the reaction stalls, check the pH using wet pH paper. It must remain
; if acidic, the amine is protonated and non-nucleophilic. Add more DIPEA if necessary.
-
-
Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated
(to remove HOAt and unreacted acid), and LiCl aqueous solution (to remove residual DMF). Dry over , concentrate, and purify via flash chromatography.
Protocol B: T3P-Mediated Coupling (Process / Gram+ Scale)
Designed for safe, chromatography-free scale-up.
Materials: Benzoic acid (1.0 eq), 4-phenylbutan-2-amine (1.05 eq), T3P (50% wt in EtOAc, 1.5 eq), Pyridine or DIPEA (3.0 eq), EtOAc or 2-MeTHF (0.5 M).
-
Substrate Mixing: Charge a reactor with the benzoic acid (1.0 eq) and 4-phenylbutan-2-amine (1.05 eq) in EtOAc. Add Pyridine (3.0 eq).
-
T3P Addition: Cool the vessel to
. Add the T3P solution (1.5 eq) dropwise over 30 minutes to manage the mild exotherm. Allow the reaction to warm to room temperature and stir for 4–12 hours.-
Validation Checkpoint: Sample an aliquot and quench it in a 1:1 mixture of EtOAc and water before LC-MS injection. Injecting unquenched T3P into an LC-MS system containing MeOH will result in spurious methyl ester signals, leading to false-negative conversion readings.
-
-
Aqueous Quench & Workup: Once complete (
conversion), add water (5 volumes) to the reactor and stir vigorously for 30 minutes to hydrolyze unreacted T3P into water-soluble propylphosphonic acid.-
Validation Checkpoint: Separate the phases. Wash the organic layer with 1M HCl until the aqueous phase pH is
(removes pyridine and trace amine). Then, wash with saturated until the aqueous phase pH is (removes propylphosphonic acid and unreacted benzoic acid).
-
-
Isolation: Concentrate the organic layer. The resulting amide is typically
pure by NMR and requires no chromatography. It can be directly advanced or recrystallized from Heptane/EtOAc.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters / ResearchGate. Available at:[4]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at:[1]
-
Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. ChemRxiv. Available at:[2]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at:[3]
Sources
Application Notes and Protocols: Determining the Solvent Solubility of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide in Dimethyl Sulfoxide (DMSO)
Abstract
The solubility of a therapeutic candidate is a paramount physicochemical property that dictates its journey through drug discovery and development. For novel compounds such as 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, establishing a robust solubility profile in dimethyl sulfoxide (DMSO) is a critical initial step. DMSO serves as the universal solvent for storing and handling compound libraries for high-throughput screening (HTS) and various in vitro assays.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical, step-by-step protocols for accurately determining the solubility of this and other novel benzamide derivatives in DMSO. We will explore both kinetic and thermodynamic solubility assays, explain the causality behind methodological choices, and provide tools for accurate data interpretation and reporting.
Introduction: The Central Role of DMSO Solubility
In the landscape of preclinical research, DMSO is indispensable. Its remarkable ability to dissolve a vast array of both polar and nonpolar compounds makes it the solvent of choice for creating high-concentration stock solutions.[1][3][4] These stock solutions are the starting point for virtually all biological screening cascades. An inaccurate understanding of a compound's solubility limit in DMSO can lead to several critical errors:
-
Precipitation in Stock Solutions: If a compound's concentration exceeds its solubility limit, it can precipitate out of solution during storage, leading to inaccurate concentrations in subsequent assays.
-
Erroneous Biological Data: Dispensing a partially precipitated or inaccurately concentrated compound solution into an assay will corrupt the resulting data, leading to flawed structure-activity relationships (SAR) and misguided lead optimization efforts.[2]
-
Compound Waste: Failed experiments due to solubility issues consume valuable, often scarce, newly synthesized compounds.
This guide uses 4-fluoro-N-(4-phenylbutan-2-yl)benzamide as a representative model to establish a reliable framework for solubility assessment.
Foundational Principles: Solute and Solvent Characteristics
Solubility is governed by the intermolecular interactions between the solute and the solvent, a principle often summarized as "like dissolves like."[5]
The Solute: 4-fluoro-N-(4-phenylbutan-2-yl)benzamide
While specific experimental data for this novel compound is not publicly available, we can infer its likely properties from its structure:
-
Amide Group (-CONH-): This functional group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to its potential to interact with polar solvents.
-
Aromatic Rings (Phenyl and Fluorophenyl): These large, nonpolar moieties contribute to the molecule's hydrophobicity.
-
Fluorine Atom (-F): As a highly electronegative atom, it enhances the electron-withdrawing nature of the phenyl ring, influencing molecular polarity.[6]
-
Alkyl Chain (-phenylbutan-): This hydrocarbon portion further increases the nonpolar character of the molecule.
The molecule possesses a balance of polar and nonpolar features, making its solubility dependent on a solvent that can effectively accommodate both characteristics.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent with exceptional solvating power.[3] Its utility stems from several key properties:
-
High Polarity and Dielectric Constant: The strong S=O dipole allows DMSO to effectively solvate polar functional groups like the amide linkage in our target compound.[3]
-
Aprotic Nature: DMSO does not donate protons, preventing it from interfering with many chemical reactions or assays.
-
Miscibility: It is fully miscible with water and a wide range of organic solvents, simplifying the preparation of working solutions for biological assays.[1][7]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
Before proceeding to experimental protocols, it is essential to understand the two primary types of solubility measurements, as they answer different questions and have different implications for drug development.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[8][9] This value is critical for understanding a drug's behavior in vivo and for formulation development. The "shake-flask" method is the gold standard for its determination.[8]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution.[8][10] It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[11] Kinetic solubility values are often higher than thermodynamic ones because the compound may not have had sufficient time to form a stable crystal lattice, remaining in a more soluble amorphous or metastable state.[12][13] This measurement is highly relevant for in vitro HTS, where DMSO stocks are rapidly diluted into assay media.
The following diagram illustrates the conceptual relationship and typical application domains for these two solubility types.
Caption: Relationship between solubility types and their application in drug discovery.
Experimental Protocols
The following protocols provide step-by-step methodologies for determining the thermodynamic and kinetic solubility of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide in DMSO.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method.[8]
Materials:
-
4-fluoro-N-(4-phenylbutan-2-yl)benzamide (solid powder)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (set to 25°C)
-
Centrifuge capable of >10,000 x g
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation of Supersaturated Mixture: a. Weigh approximately 5-10 mg of the solid compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve. b. Accurately add a known volume of DMSO (e.g., 500 µL) to the vial. c. Cap the vial securely and vortex vigorously for 2-3 minutes to create a fine suspension.[14]
-
Equilibration: a. Place the vial in a shaker/incubator set to a constant temperature (e.g., 25°C). b. Agitate the mixture for 24-48 hours. This extended period is crucial to ensure that the solution reaches equilibrium and that any metastable solid forms have converted to the most stable, least soluble form.[8][14]
-
Separation of Undissolved Solid: a. After equilibration, visually confirm that excess solid remains at the bottom of the vial. b. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[14]
-
Sample Collection and Dilution: a. Carefully withdraw a small, known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet. b. Immediately dilute the supernatant with a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prevent precipitation upon cooling or solvent evaporation. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.
-
Quantification: a. Analyze the diluted sample using a validated HPLC method with a UV detector. b. Create a standard curve using known concentrations of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide. c. Calculate the concentration of the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility.
The workflow for this protocol is visualized below.
Caption: Workflow for Thermodynamic Solubility (Shake-Flask) Determination.
Protocol 2: Kinetic Solubility Determination (Visual Inspection Method)
This is a simpler, higher-throughput method suitable for early screening to quickly classify compounds into solubility bins.[15]
Materials:
-
4-fluoro-N-(4-phenylbutan-2-yl)benzamide (solid powder)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes or a 96-well plate
-
Vortex mixer or plate shaker
-
Calibrated analytical balance and micropipettes
Procedure:
-
Prepare a Series of Concentrations: a. In separate tubes or wells, weigh amounts of the compound calculated to produce a range of high concentrations when a fixed volume of DMSO is added (e.g., 200 mM, 150 mM, 100 mM, 50 mM, 10 mM). b. Add the same fixed volume of DMSO to each tube/well.
-
Dissolution: a. Seal the tubes/plate and agitate vigorously (vortex or orbital shaking) at room temperature for approximately 30-60 minutes.[15]
-
Visual Inspection: a. After agitation, visually inspect each sample against a well-lit background. b. Look for any signs of turbidity, cloudiness, or solid particles. c. The kinetic solubility is reported as the highest concentration at which the solution remains completely clear.[15]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. Researchers can use the following template to record their findings for 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
| Parameter | Value | Units | Method | Notes |
| Thermodynamic Solubility | [Experimental Value] | mg/mL | Shake-Flask (HPLC) | Equilibrated at 25°C for 24h. |
| Thermodynamic Solubility | [Calculated Value] | mM | Shake-Flask (HPLC) | Converted from mg/mL. |
| Kinetic Solubility | [Experimental Value] | mM | Visual Inspection | Highest clear concentration after 1h. |
Interpretation:
-
A high thermodynamic solubility in DMSO (e.g., >100 mM) indicates that stable, high-concentration stock solutions can be reliably prepared and stored.
-
If the kinetic solubility is significantly higher than the thermodynamic solubility, it suggests a risk of precipitation over time as the solution equilibrates. For such compounds, it is advisable to prepare fresh stock solutions before use or to store them at a concentration well below the thermodynamic limit.
Conclusion
Determining the DMSO solubility of a novel compound like 4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a foundational experiment in drug discovery. By employing rigorous, well-understood protocols such as the shake-flask method for thermodynamic solubility and visual inspection for kinetic solubility, researchers can generate reliable data. This information is crucial for maintaining the integrity of compound libraries, ensuring the accuracy of biological screening data, and making informed decisions in the progression of a drug candidate. Distinguishing between thermodynamic and kinetic solubility provides a deeper understanding of the compound's behavior, mitigating risks and enabling more robust scientific outcomes.
References
- Smolecule Technical Support Team. (2026). Experimental Protocols for DMSO Solubility Assessment. Smolecule.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
- Petrova, T., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- Alsenz, J., & Kansy, M. (2012).
- Wikipedia contributors. (n.d.). Solubility. Wikipedia.
- AntBio. (2026). Dimethyl Sulfoxide (DMSO)
- Alsenz, J., & Kansy, M. (2012).
- Raytor. (2026).
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide - Solubility. Solubility of Things.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- Kaur, B., & Weinstock, J. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
- LibreTexts Chemistry. (n.d.). Solubility.
- Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia.
- Unipure. (2024).
- Grant, D. J. W., & Mehdizadeh, M. (1995). Principles of Solubility.
- Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.
- Singhvi, G., et al. (2012).
- Gaylord Chemical Company. (2025). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
- ChemScene. (n.d.). 4-Fluoro-N-(4-(pyrrolidin-1-yl)phenyl)benzamide.
- National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem.
- Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- MolPort. (n.d.). N-(2-aminoethyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide.
- MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents. BenchChem.
- National Center for Biotechnology Information. (n.d.). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide.
- Sigma-Aldrich. (n.d.). 4-METHYL-N-(4-PHENYLAZO-PHENYL)-BENZAMIDE AldrichCPR.
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High-Efficiency Synthesis of N-Substituted 4-Fluorobenzamides: Reagent Selection and Protocol Optimization
Abstract & Introduction
The N-substituted 4-fluorobenzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds such as Cisapride (5-HT4 agonist) and various neuropeptide S receptor antagonists. The 4-fluorophenyl group serves a dual purpose: it modulates lipophilicity (logP) to improve membrane permeability and blocks metabolic oxidation at the para-position, thereby extending the drug's half-life (
Synthesizing this scaffold presents a unique electronic challenge. The fluorine atom at the para-position is electron-withdrawing (inductive effect,
This guide provides a scientifically grounded decision matrix for reagent selection, detailed protocols for the three most robust synthetic routes, and troubleshooting strategies to maximize yield while maintaining chemoselectivity.
Reagent Selection Matrix
The choice of coupling reagent is dictated by the scale of the reaction, the nucleophilicity of the amine, and the sensitivity of the substrate.
| Reagent | Class | Best Use Case | Pros | Cons |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Scale-up (>10g) & Chiral Amines | Non-toxic, water-soluble byproducts (easy workup), low epimerization risk.[1][2] | Slower kinetics than HATU; requires base (DIPEA/Pyridine). |
| HATU | Uronium Salt | High-Throughput Screening (mg) | Extremely fast (<1h), works with sterically hindered amines. | Expensive; difficult byproduct removal; atom-inefficient. |
| 4-Fluorobenzoyl Chloride | Acid Chloride | Cost-Sensitive / Simple Amines | Lowest cost, high reactivity, no coupling reagent needed. | Moisture sensitive; corrosive; risk of |
| Pd/CO (Aminocarbonylation) | Catalyst | Library Synthesis from Aryl Halides | Avoids acid starting material; useful if starting from 4-fluoroiodobenzene. | Requires Pd catalyst, CO gas (or surrogate), and high pressure equipment. |
Decision Tree for Reagent Selection
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate properties.
Mechanistic Insights & Critical Control Points
The Fluorine Effect
The para-fluorine atom exerts a strong inductive withdrawal (
-
Carbonyl Activation: The
of 4-fluorobenzoic acid (4.14) is lower than benzoic acid (4.20), making the carboxylate slightly more stable but the carbonyl carbon more electrophilic. This generally accelerates nucleophilic attack by the amine. -
Side Reaction Risk (
): In the presence of strong nucleophiles (e.g., pyrrolidine, morpholine) and high temperatures (>80°C), the fluorine atom itself can be displaced. The carbonyl group acts as an electron-withdrawing group (EWG) para to the fluorine, activating the C-F bond for Nucleophilic Aromatic Substitution.-
Control: Keep reaction temperatures below 50°C when using aliphatic amines to prevent F-displacement.
-
Detailed Experimental Protocols
Protocol A: The "Green" Scale-Up Method (T3P)
Best for: Process chemistry, chiral amines, and reactions requiring simple aqueous workup.
Reagents:
-
4-Fluorobenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Procedure:
-
Dissolution: Charge a reaction vessel with 4-fluorobenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (5–10 volumes).
-
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Note: Exotherm is minimal, but cooling ensures control.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–12 hours. Monitor by TLC or LCMS.
-
Workup (The T3P Advantage):
-
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize if necessary (often not required).
Protocol B: The High-Throughput Method (HATU)
Best for: Medicinal chemistry libraries, weak nucleophiles (anilines), and sterically hindered amines.
Reagents:
-
4-Fluorobenzoic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0–3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Procedure:
-
Pre-activation: Dissolve 4-fluorobenzoic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes. Solution usually turns yellow.
-
Coupling: Add the Amine (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at Room Temperature for 1–4 hours. HATU kinetics are very fast.
-
Workup:
-
Dilute with EtOAc (excess).
-
Wash extensively with water and brine (3x) to remove DMF and Tetramethylurea byproducts.
-
Caution: HATU byproducts can be difficult to remove completely without column chromatography.
-
Protocol C: The Acid Chloride Method
Best for: Cost reduction and simple primary amines.
Reagents:
-
4-Fluorobenzoyl chloride (1.0 equiv)
-
Amine (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: DCM (Dichloromethane) (Anhydrous)
Procedure:
-
Setup: Purge a flask with Nitrogen/Argon. Dissolve the Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Cool to 0°C.
-
Addition: Add 4-Fluorobenzoyl chloride (1.0 equiv) dropwise. Caution: Highly exothermic and corrosive.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Workup: Wash with 1M HCl, then Sat.
, then Brine. Dry and concentrate.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Hydrolysis of Active Ester | Ensure solvents are dry (Protocol B/C). Switch to T3P (Protocol A) which tolerates moisture better than Acid Chlorides. |
| Racemization | Over-activation (if amine is chiral) | Switch to T3P (Protocol A) or use HOBt additive with EDC. Avoid HATU for highly sensitive chiral amines. |
| F-Displacement ( | Temperature too high; Amine too nucleophilic | Do not heat >50°C. If heating is required for steric reasons, switch to a non-nucleophilic base (e.g., DIPEA instead of TEA) and ensure stoichiometry is 1:1. |
| Sticky/Oily Product | Residual DMF or Coupling Reagent | Dissolve crude in EtOAc and wash 5x with water. For HATU, column chromatography is often required. |
Safety & Handling (E-E-A-T)
-
4-Fluorobenzoyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl gas. Handle only in a fume hood.[7]
-
Waste Disposal: All fluorinated organic waste must be segregated. Aqueous washes from T3P reactions contain phosphates and should be treated according to local environmental regulations.
References
-
Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development , 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38, 606-631. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition , 19(2), 133-134. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron , 61(46), 10827-10852. Link
-
Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzoyl Chloride. Link
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. aragen.com [aragen.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. fishersci.no [fishersci.no]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Chiral 4-fluoro-N-(4-phenylbutan-2-yl)benzamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the chiral amide, 4-fluoro-N-(4-phenylbutan-2-yl)benzamide. The protocol detailed herein is centered around the robust and widely applicable Schotten-Baumann reaction, a reliable method for the formation of amide bonds from acyl chlorides and amines. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific principles governing the key transformations, ensuring both reproducibility and a deeper understanding of the synthetic strategy. Particular emphasis is placed on the critical aspect of maintaining stereochemical integrity throughout the synthesis, a paramount consideration in the development of chiral pharmaceutical agents. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and successful preparation of this and structurally related chiral molecules.
Introduction: The Significance of Chiral Amides in Drug Discovery
Chiral amides are a cornerstone of modern medicinal chemistry, with the amide bond being one of the most prevalent functionalities in approved pharmaceutical agents. The specific three-dimensional arrangement of atoms in a chiral molecule is often critical for its biological activity, with one enantiomer frequently exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, the development of synthetic routes that afford enantiomerically pure compounds is of paramount importance.
The target molecule, 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, incorporates several key structural features: a chiral center at the 2-position of the phenylbutane moiety, a stable amide linkage, and a fluorine-substituted aromatic ring. Fluorine incorporation is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This application note will focus on the synthesis of a single enantiomer of this compound, starting from the corresponding chiral amine.
The chosen synthetic approach is the Schotten-Baumann reaction, a well-established method for acylating amines. This reaction is characterized by its operational simplicity, high yields, and tolerance of a wide range of functional groups. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Synthetic Strategy and Workflow
The overall strategy for the preparation of chiral 4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a one-step amide coupling reaction. The key to obtaining the enantiomerically pure product lies in the use of an enantiopure starting material, either (S)- or (R)-4-phenylbutan-2-amine.
Caption: Experimental workflow for the synthesis of chiral 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| (S)-4-Phenylbutan-2-amine | ≥98% enantiopurity | Commercially Available | Store under inert atmosphere. |
| 4-Fluorobenzoyl chloride | ≥98% | Commercially Available | Lachrymator, handle in a fume hood.[1][2][3][4] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Triethylamine (TEA) | Reagent Grade | Commercially Available | Store over KOH pellets. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Instrumentation
| Instrument | Purpose |
| Magnetic Stirrer with Stir Plate | Reaction mixing |
| Rotary Evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) Plates | Reaction monitoring |
| UV Lamp (254 nm) | TLC visualization |
| Glassware | Standard laboratory glassware |
| High-Performance Liquid Chromatography (HPLC) System with Chiral Column | Enantiopurity analysis |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Structural characterization |
| Mass Spectrometer (MS) | Molecular weight determination |
Experimental Protocols
Synthesis of (S)-4-fluoro-N-(4-phenylbutan-2-yl)benzamide
This protocol is based on the Schotten-Baumann reaction conditions.[5][6][7][8][9]
Reaction Scheme:
Caption: Synthesis of (S)-4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-4-phenylbutan-2-amine (1.0 eq., e.g., 1.49 g, 10 mmol) and anhydrous dichloromethane (DCM, e.g., 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq., e.g., 1.67 mL, 12 mmol) to the stirred solution.
-
In a separate flask, dissolve 4-fluorobenzoyl chloride (1.1 eq., e.g., 1.30 mL, 11 mmol) in anhydrous DCM (e.g., 10 mL).
-
Add the 4-fluorobenzoyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product should have a different Rf value than the starting amine.
Rationale for Procedural Steps:
-
Anhydrous Conditions: The use of anhydrous DCM is important to prevent the hydrolysis of the highly reactive 4-fluorobenzoyl chloride to 4-fluorobenzoic acid, which would not participate in the desired reaction.
-
Low Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Base: Triethylamine is used as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[5][7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water (e.g., 30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.[10] A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is often effective.
Rationale for Work-up Steps:
-
1 M HCl Wash: This step removes any unreacted triethylamine and other basic impurities.
-
Saturated NaHCO₃ Wash: This wash neutralizes any remaining acidic species, including any 4-fluorobenzoic acid that may have formed.
-
Brine Wash: This step removes any residual water from the organic layer.
Characterization and Analytical Data
Expected Analytical Data
The following are expected analytical data for (S)-4-fluoro-N-(4-phenylbutan-2-yl)benzamide. Actual values may vary slightly depending on the instrumentation and conditions used.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl and fluorophenyl rings), the methine proton adjacent to the nitrogen, the methylene protons, and the methyl protons. The amide N-H proton will appear as a broad singlet or a doublet.[11][12][13] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling for the fluorophenyl ring), and the aliphatic carbons of the phenylbutane chain.[11][12][13] |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride.[12] |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₇H₁₈FNO). |
| Chiral HPLC | A single major peak indicating high enantiomeric purity when using a suitable chiral stationary phase.[14][15][16][17] |
Example ¹H NMR and ¹³C NMR Data for a Structurally Similar Benzamide
For N-phenylbenzamide, typical chemical shifts are: ¹H NMR (CDCl₃, ppm): δ 7.85 (d, 2H), 7.65 (d, 2H), 7.50 (t, 1H), 7.40 (t, 2H), 7.15 (t, 1H). ¹³C NMR (CDCl₃, ppm): δ 165.7, 138.1, 134.9, 131.8, 129.1, 128.8, 127.0, 124.5, 120.2. The presence of the 4-fluoro substituent and the 4-phenylbutan-2-yl group will significantly alter these shifts, but this provides a general reference.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Fluorobenzoyl chloride: Corrosive and a lachrymator.[1][2][3][4] Causes severe skin burns and eye damage.[1][2][4] Reacts with water. Handle with extreme care.
-
(S)-4-Phenylbutan-2-amine: Harmful if swallowed and causes severe skin burns and eye damage.[18][19]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
-
Triethylamine (TEA): Flammable and corrosive.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.[1][2][3][4][18][19][20][21][22][23]
Discussion and Troubleshooting
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents were anhydrous. The triethylamine should be of high purity and dry. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.
-
Impure Product: If the purified product is still impure, consider optimizing the column chromatography conditions. A shallower gradient or a different solvent system may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Racemization: While the Schotten-Baumann reaction is not typically prone to racemization at the amine stereocenter, it is crucial to use a chiral amine of high enantiopurity. The enantiomeric excess of the final product should be confirmed by chiral HPLC.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of chiral 4-fluoro-N-(4-phenylbutan-2-yl)benzamide. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this and similar chiral amides for their research and development endeavors. The emphasis on maintaining stereochemical integrity and the inclusion of detailed safety information are intended to ensure the production of high-quality material in a safe and reproducible manner.
References
- Thermo Fisher Scientific. (2015, October 22).
- SATHEE. Chemistry Schotten Baumann Reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Benchchem. (S)-4-Phenylbutan-2-amine.
- Fisher Scientific. (2015, October 22).
- ChemicalBook. (2026, January 17).
- Laboratory Chemicals. 4-Fluorobenzoyl chloride, 98% 403-43-0 India.
- Fisher Scientific. (2024, January 25).
- Schotten-Baumann Reaction Mechanism Detailed Explan
- PubChem. 4-Phenylbutan-2-amine, (S)-.
- Benchchem.
- CymitQuimica. 4-Phenylbutan-2-amine.
- Apollo Scientific.
- Echemi. 99% Organic reagent 4-phenylbutan-2-amine CAS 22374-89-6 Mitejian.
- Synblock. CAS 4187-57-9 | (S)-4-Phenylbutan-2-amine.
- Matrix Fine Chemicals. 4-PHENYLBUTAN-2-AMINE | CAS 22374-89-6.
- Royal Society of Chemistry.
- Computational Toxicology and Exposure Online Resources. 4-Phenylbutan-2-amine - Hazard.
- Sigma-Aldrich. (2025, September 22).
- ChemicalBook. (2026, January 17).
- PMC. Enantiopure (S)-butan-2-yl N-(4-x-phenyl)
- ResearchGate. Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303.
- ChemicalBook. 2-Amino-4-phenylbutane synthesis.
- YAKHAK HOEJI. (2021, June 30).
- Benchchem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
- PMC. 2-(4-Fluorophenyl)
- BMRB. bmse000668 Benzamide.
- Phenomenex.
- Česká a slovenská farmacie. (2007, July 23).
- Benchchem. Experimental Protocols for N-(4-Formylphenyl)
- PMC. (2021, April 23).
- YAKHAK HOEJI. (2021, June 30).
- Google Patents. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
- IJPPR. (2020, July 30).
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
- Organic Syntheses Procedure. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
- SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 7). Synthesis and characterization of n-(4 sulfamoylphenyl)
- Organic Syntheses. (2025, June 19).
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. 4-Fluorobenzoyl chloride, 98% 403-43-0 India [ottokemi.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistry-reaction.com [chemistry-reaction.com]
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- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmse000668 Benzamide at BMRB [bmrb.io]
- 14. phx.phenomenex.com [phx.phenomenex.com]
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- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
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High-throughput screening of benzamide libraries for antiviral activity
Application Note: AN-2026-BZ Topic: High-Throughput Screening of Benzamide Libraries for Antiviral Activity Focus Application: Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[1]
Executive Summary
This application note outlines a validated workflow for the high-throughput screening (HTS) of benzamide derivative libraries. While benzamides exhibit broad antiviral potential (including inhibition of HIV-1 and Enteroviruses), this guide focuses on their most potent application: HBV Capsid Assembly Modulators (CAMs) .
Benzamides function by binding to the hydrophobic HAP (heteroaryldihydropyrimidine) pocket at the dimer-dimer interface of the HBV core protein (Cp).[2][3] Unlike nucleoside analogs that target the polymerase, benzamides induce distinct conformational changes, leading to the formation of aberrant, non-functional capsids (empty capsids) or large polymer aggregates.
This guide details a dual-stage screening strategy:
-
Primary Screen: A biochemical fluorescence-quenching assay to identify kinetic modulators of capsid assembly.
-
Secondary Screen: A cell-based HTRF (Homogeneous Time-Resolved Fluorescence) assay to validate antiviral efficacy and cytotoxicity.
Chemical Space & Library Design
Effective screening begins with a high-quality compound library. Benzamides targeting the HBV HAP pocket share specific pharmacophoric features.
Structural Considerations for Benzamide Libraries:
-
Core Scaffold: A phenyl ring substituted with an amide linker.[4]
-
Hydrophobic Moiety: A 3,4-dihalogenated phenyl or heteroaryl ring is often required to penetrate the hydrophobic HAP pocket.
-
Linker Flexibility: The amide bond provides essential hydrogen bonding capability with Trp102 of the core protein.
-
Solubility Enhancers: Inclusion of morpholine or piperazine tails to improve aqueous solubility for HTS (reducing false negatives due to precipitation).
Primary Screen: Biochemical Capsid Assembly Assay
Objective: Identify compounds that accelerate or disrupt the kinetics of HBV capsid assembly in vitro.
Principle: Purified HBV core protein (Cp149) exists as dimers in low ionic strength buffers. The addition of high salt (NaCl) triggers assembly into capsids. Benzamide CAMs dramatically accelerate this rate. We utilize a mutant core protein labeled with a fluorophore (BoDIPY-FL-C150). As capsids assemble, fluorophores come into proximity, causing self-quenching. Hit compounds are identified by an increased rate of fluorescence quenching compared to DMSO controls.
Materials
-
Target: Purified HBV Cp149-C150 mutant (labeled with BoDIPY-FL).
-
Buffer A (Storage): 50 mM HEPES (pH 7.5).
-
Buffer B (Trigger): 50 mM HEPES, 300 mM NaCl (Final concentration 150 mM).
-
Controls:
-
Negative:[5] DMSO (1% final).
-
Positive: GLS4 or Bay 41-4109 (Reference CAMs, 10 µM).
-
HTS Protocol (384-Well Format)
-
Dispensing: Acoustic dispense 50 nL of test compounds (10 mM stock) into black 384-well non-binding plates.
-
Protein Addition: Dispense 10 µL of BoDIPY-Cp149 (2 µM in Buffer A) using a bulk reagent dispenser (e.g., Multidrop Combi).
-
Incubation: Incubate for 10 minutes at room temperature (RT) to allow compound binding to dimers.
-
Trigger: Inject 10 µL of Buffer B (Trigger) to initiate assembly. Final protein conc: 1 µM; Final NaCl: 150 mM.
-
Readout: Immediately monitor Fluorescence (Ex 490 nm / Em 520 nm) every 30 seconds for 20 minutes.
Data Interpretation:
-
Kinetic Mode: Calculate
(max slope). Benzamides typically increase by >3-fold over DMSO. -
Endpoint Mode: Measure fluorescence at T=20 min. Hits show significantly lower RFU (higher quenching) than DMSO.
Secondary Screen: Cell-Based HTRF Assay
Objective: Confirm that biochemical hits effectively reduce viral replication in cells without cytotoxicity.
Principle: We utilize the HepG2.2.15 or AD38 cell line (stably expressing HBV). Antiviral activity is measured by the reduction of secreted HBeAg (Hepatitis B e-Antigen) in the supernatant using HTRF.
Protocol
-
Seeding: Seed AD38 cells (induced to replicate HBV by Tetracycline removal) at 5,000 cells/well in 384-well tissue culture plates.
-
Treatment: Add compounds (10-point dose-response, 0.5 nM to 10 µM). Incubate for 4 days.
-
Supernatant Harvest: Transfer 5 µL of culture supernatant to a detection plate.
-
HTRF Detection: Add Anti-HBeAg-Europium Cryptate (Donor) and Anti-HBeAg-d2 (Acceptor).
-
Readout: Measure Time-Resolved Fluorescence Ratio (665/620 nm).
-
Cytotoxicity Counter-Screen: Add CellTiter-Glo (Promega) to the original cell plate to measure ATP levels.
Data Analysis & Validation
Z-Factor Calculation
To validate the HTS quality, calculate the Z-factor (
Hit Selection Criteria
-
Primary Screen:
increase in assembly rate ( ) relative to DMSO. -
Secondary Screen:
(Antiviral potency).[10] -
Selectivity Index (SI):
(Ensures the effect is not due to cell death).
Summary Data Table
| Compound Class | Primary Screen ( | Secondary Screen ( | Cytotoxicity ( | Mechanism |
| DMSO (Neg) | 1.0 | N/A | >100 | N/A |
| GLS4 (Pos) | 6.5 | 0.05 | >50 | Class II CAM |
| Benzamide Hit A | 4.2 | 0.85 | >100 | Empty Capsid |
| Benzamide Hit B | 5.8 | 0.12 | 5.0 | Toxic (False Positive) |
Visualizing the Workflow & Mechanism
Figure 1: Mechanism of Action
Benzamides bind the dimer interface, forcing the protein into a "closed" conformation that triggers premature assembly.
Caption: Benzamides bind the HAP pocket, kinetically trapping dimers into empty capsids, preventing RNA encapsidation.
Figure 2: HTS Workflow Decision Tree
Logical flow from library to validated hit.
Caption: Step-wise filtration of benzamide library. Biochemical hits are cross-referenced with cellular potency and toxicity.
Troubleshooting & Optimization
-
Issue: High Fluorescence Background.
-
Cause: Benzamides are intrinsically fluorescent.
-
Solution: Perform a "Compound Only" control plate (without protein) and subtract these values. Alternatively, switch to a Light Scattering readout (350 nm) which measures turbidity instead of fluorescence.
-
-
Issue: Low Z-Factor (< 0.5).
-
Cause: Pipetting errors or protein instability.
-
Solution: Freshly prepare the Core Protein buffer. Dimer stability is pH-sensitive; ensure HEPES is exactly pH 7.5. Use non-contact acoustic dispensing to eliminate carryover.
-
-
Issue: Precipitation.
-
Cause: Benzamides have poor solubility in high salt.
-
Solution: Ensure final DMSO concentration is 1%. If precipitation persists, lower the NaCl trigger concentration to 100 mM, though this may reduce the dynamic range.
-
References
-
Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Source: Journal of Virology (2017).[3] URL:[Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Source: Journal of Biomolecular Screening (1999). URL:[Link]
-
Capsid Assembly Modulators as Antiviral Agents against Hepatitis B Virus. Source: ACS Infectious Diseases (Review). URL:[Link]
-
High-Throughput Screening for Antiviral Compounds (General Protocols). Source: NCBI Bookshelf / Assay Guidance Manual. URL:[Link]
Sources
- 1. Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators [jstage.jst.go.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Strategies for Lipophilic Benzamide Derivatives
Introduction
Benzamide derivatives represent a highly versatile structural scaffold in drug discovery, serving as the pharmacophore for a wide array of therapeutics, including analgesics (e.g., ethenzamide, salicylamide), targeted oncology agents, and novel antimicrobial FtsZ inhibitors[1][2]. However, the incorporation of the benzamide moiety, often coupled with bulky or halogenated substituents, typically results in compounds with high lipophilicity (LogP > 3) and exceedingly poor aqueous solubility[1][2].
Crystallization is a critical unit operation in the development of these APIs. It is utilized not only to achieve high chemical purity but also to engineer the solid-state properties of the drug—such as particle size, polymorphic form, and dissolution rate—which directly dictate its in vivo bioavailability[3][4]. This application note provides an authoritative guide to designing, executing, and validating crystallization workflows specifically optimized for lipophilic benzamides.
Mechanistic Principles of Benzamide Crystallization
The crystallization thermodynamics and kinetics of benzamides are governed by competing intermolecular forces. The primary or secondary amide group acts as both a strong hydrogen bond donor and acceptor, frequently driving the formation of robust amide-amide homosynthons (dimers or infinite chains) in the solid state[5][6]. Concurrently, the lipophilic aromatic rings and substituent tails engage in extensive
To successfully crystallize these compounds, the selected solvent system must effectively disrupt these strong intermolecular networks during dissolution, while allowing controlled, ordered re-assembly during supersaturation. Aprotic, highly polar solvents (e.g., DMSO, DMF, and 4-formylmorpholine) exhibit exceptional solute-solvent affinity, making them excellent primary solvents for initial dissolution[1]. Conversely, water acts as a universal antisolvent due to the high lipophilicity of the benzamide derivatives, forcing rapid supersaturation when mixed[1].
Caption: Decision tree for selecting a crystallization strategy for lipophilic benzamide APIs.
Solvent Selection and Thermodynamic Data
Selecting the correct solvent or solvent/antisolvent pair is the foundational step of any crystallization protocol. Table 1 summarizes the phase behavior of lipophilic benzamides across various solvent classes.
Table 1: Solvent Profiling for Lipophilic Benzamide Crystallization
| Solvent System | Classification | Role in Crystallization | Relative Benzamide Solubility |
| DMSO / DMF | Polar Aprotic | Primary Solvent | Very High |
| 4-Formylmorpholine (4FM) | Polar Aprotic | Primary Solvent | Very High |
| Methanol / Ethanol | Polar Protic | Primary Solvent / Co-solvent | Moderate to High |
| Ethyl Acetate | Weakly Polar Aprotic | Cooling Solvent / Anti-solvent | Low to Moderate |
| Water | Highly Polar Protic | Anti-solvent | Very Low |
| Hexane / Heptane | Non-polar | Anti-solvent | Very Low |
Data synthesized from solubility screening protocols of ethenzamide and related derivatives[1].
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
Cooling crystallization relies on the temperature-dependent solubility of the benzamide derivative[7]. It is the preferred method for bulk API manufacturing due to its scalability and ability to yield high-purity, highly crystalline materials[7].
Objective: Isolate high-purity, thermodynamically stable bulk crystals.
-
Dissolution: Suspend the benzamide API in a selected solvent (e.g., Methanol or Ethyl Acetate) at a concentration slightly below the saturation limit at the solvent's boiling point[3].
-
Heating: Heat the suspension to 50–60 °C under continuous agitation until complete dissolution is achieved[8].
-
Filtration: Perform a hot filtration (using a pre-warmed 0.22 µm PTFE filter) to remove insoluble impurities and foreign particulates that could trigger premature heterogeneous nucleation.
-
Controlled Cooling: Transfer the solution to a jacketed crystallizer. Program a linear cooling ramp (e.g., 0.5 °C/min) down to 15 °C[8].
-
Causality: A slow cooling rate ensures the supersaturation level remains within the metastable zone, heavily favoring crystal growth over secondary nucleation, yielding large, defect-free crystals[7].
-
-
Seeding (Optional but Recommended): Introduce 0.5–1.0 wt% of milled seed crystals when the solution reaches the upper limit of the metastable zone[8].
-
Causality: Seeding bypasses the stochastic primary nucleation phase, ensuring batch-to-batch consistency in polymorph generation and particle size distribution.
-
-
Harvesting: Filter the resulting slurry, wash the filter cake with a minimal volume of cold solvent to displace the mother liquor, and dry under vacuum at 40 °C.
Protocol 2: Liquid Antisolvent Crystallization (LAS)
For highly lipophilic benzamides that degrade at elevated temperatures or require fine particle sizes for enhanced dissolution, liquid antisolvent crystallization is optimal[9][10].
Objective: Generate fine, uniform particles to enhance the dissolution rate.
-
Primary Dissolution: Dissolve the benzamide derivative in a water-miscible polar aprotic solvent (e.g., DMSO or 4-formylmorpholine) to form a highly concentrated, near-saturated solution at room temperature[1].
-
Antisolvent Preparation: Prepare a vessel containing the antisolvent (e.g., purified water), vigorously stirred (e.g., 500 RPM)[10].
-
Injection/Addition: Inject the API solution into the antisolvent at a constant, controlled rate using a syringe pump.
-
Causality: The rapid mixing of the solvent with the antisolvent causes an instantaneous drop in API solubility, creating a massive supersaturation spike. This forces the system to relieve thermodynamic stress via rapid, widespread homogeneous nucleation, resulting in micro- or nano-sized crystals[10].
-
-
Aging: Allow the suspension to age for 30–60 minutes.
-
Causality: Aging allows for Ostwald ripening, where smaller unstable nuclei dissolve and redeposit onto slightly larger, more stable crystals, narrowing the particle size distribution.
-
-
Isolation: Recover the fine particles via centrifugation or vacuum filtration, wash extensively with water to remove residual DMSO, and lyophilize to prevent agglomeration during drying.
Caption: Step-by-step workflow for liquid antisolvent crystallization of benzamides.
Protocol 3: Co-Crystallization via Liquid-Assisted Grinding (LAG)
When the inherent solubility of the lipophilic benzamide remains a limiting factor, co-crystallization with highly water-soluble coformers (e.g., benzoic acid derivatives, saccharin) can significantly enhance the dissolution profile[4][6]. Benzamides readily form acid-amide supramolecular heterosynthons, particularly when the benzoic acid coformer possesses electron-withdrawing groups[6].
Objective: Modify physicochemical properties without altering the covalent structure.
-
Coformer Selection: Select a highly soluble coformer capable of forming heterosynthons with the benzamide group. Substituted benzoic acids with electron-withdrawing groups (e.g., 4-nitrobenzoic acid) are highly effective[6].
-
Stoichiometric Weighing: Weigh equimolar amounts (1:1 ratio) of the benzamide API and the coformer[5].
-
Liquid Addition: Transfer the powders to a ball mill jar or mortar. Add a catalytic amount of solvent (e.g., 1–2 drops of ethanol or ethyl acetate per 100 mg of powder)[5].
-
Causality: The trace solvent acts as a lubricant and a medium for molecular diffusion, significantly accelerating the solid-state reaction kinetics and facilitating the formation of the co-crystal lattice without requiring complete dissolution[5].
-
-
Grinding: Grind the mixture at a constant frequency (e.g., 20–30 Hz in a ball mill) for 20–30 minutes until a homogeneous paste is formed[5].
-
Thermal & Structural Validation: Analyze the dried powder using Differential Scanning Calorimetry (DSC) to confirm a single, distinct melting endotherm (different from the pure API and coformer)[11]. Confirm the novel crystal lattice using Powder X-Ray Diffraction (PXRD)[8].
References
-
[7] MDPI. Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. URL: [Link]
-
[4] IJNRD. Enhanced Solubility and Dissolution by Drug-drug Cocrystals: A Comprehensive Review. IJNRD.org. URL: [Link]
-
[6] ResearchGate. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. ResearchGate. URL:[Link]
-
[9] DNTB. Liquid antisolvent crystallization of griseofulvin from organic solutions. DNTB.gov.ua. URL: [Link]
-
[10] ACS. Understanding the Formation of Indomethacin–Saccharin Cocrystals by Anti-Solvent Crystallization. ACS Publications. URL: [Link]
-
[8] ACS. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. ACS Publications. URL: [Link]
-
[1] MOST Wiedzy. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. URL:[Link]
-
[2] MDPI. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. URL: [Link]
-
[11] ResearchGate. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. ResearchGate. URL: [Link]
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid antisolvent crystallization of griseofulvin from organic solutions [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
High-Efficiency Microwave-Assisted Synthesis of Fluorinated Benzamides: A T3P-Mediated Protocol
Executive Summary
Fluorinated benzamides are critical pharmacophores in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts. However, the introduction of fluorine atoms—particularly on the aniline ring—significantly reduces nucleophilicity, rendering traditional thermal amide couplings (e.g., EDC/HOBt) sluggish or low-yielding.
This guide details a Microwave-Assisted, T3P-Mediated Protocol designed to overcome these electronic deactivations. By leveraging the high dielectric heating efficiency of polar aprotic solvents and the potent activating power of Propylphosphonic Anhydride (T3P), this method reduces reaction times from hours to minutes while suppressing racemization and eliminating toxic byproducts.
Mechanistic Principles & Strategic Rationale
The Fluorine Effect
The strategic placement of fluorine dictates the reaction difficulty:
-
Fluorine on Acid (Electrophile): An Electron-Withdrawing Group (EWG) on the benzoyl moiety generally activates the carbonyl carbon toward nucleophilic attack.
-
Fluorine on Amine (Nucleophile): An EWG on the aniline ring (e.g., 2,4-difluoroaniline) drastically pulls electron density away from the nitrogen lone pair, deactivating it. This is the primary bottleneck this protocol solves.
Why T3P + Microwave?
-
T3P (Propylphosphonic Anhydride): Unlike carbodiimides (DCC/EDC), T3P acts as a kinetic dehydrating agent that forms a highly reactive mixed anhydride. It is non-explosive, and its byproducts are water-soluble, simplifying workup.[1]
-
Microwave Dielectric Heating: Direct energy transfer to the solvent/reagents overcomes the high activation energy barrier of deactivated fluoroanilines, achieving conversions that thermal reflux cannot reach without decomposition.
Reaction Mechanism & Activation Cycle
The following diagram illustrates the T3P activation pathway and how microwave energy accelerates the rate-determining step (nucleophilic attack).
Figure 1: T3P-mediated amidation mechanism. Microwave irradiation specifically lowers the barrier for the attack of the poor nucleophile (fluoroaniline) on the mixed anhydride.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Carboxylic Acid: Fluorobenzoic acid derivative (1.0 equiv).
-
Amine: Fluorinated aniline or amine (1.1 – 1.2 equiv).
-
Coupling Reagent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF (1.5 – 2.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv).
-
Solvent: Ethyl Acetate (EtOAc) is standard; DMF or NMP for highly insoluble substrates.
-
Vial: 2-5 mL Microwave process vial with crimp cap and PTFE septum.
Equipment Settings (Generic for Biotage/CEM)
-
Mode: Standard / Dynamic
-
Temperature: 80°C (Initial screening) -> 100°C (Standard) -> 120°C (Difficult)
-
Hold Time: 10 - 20 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Power: High absorption (Normal)
-
Stirring: High (Magnet)
Step-by-Step Workflow
Step 1: Reaction Assembly
-
Weigh the Fluorobenzoic acid (0.5 mmol) and Fluorinated amine (0.55 mmol) into a microwave vial.
-
Add Solvent (EtOAc or DMF, 2.0 mL). Note: Concentration should be ~0.2 - 0.5 M.
-
Add DIPEA (1.5 mmol, 3.0 equiv).
-
Add T3P solution (0.75 mmol, 1.5 equiv) last. Caution: Exothermic reaction possible.
-
Cap the vial immediately and crimp tightly.
Step 2: Microwave Irradiation
-
Place vial in the microwave reactor.
-
Program a ramp of 1 minute to reach 100°C .
-
Hold at 100°C for 15 minutes .
-
Cool to room temperature using the system's compressed air cooling.
Step 3: Self-Validating Check (In-Process Control)
-
Carefully uncap the vial.
-
Take a 5 µL aliquot and dilute in 200 µL MeOH.
-
Inject into LC-MS .
-
Success Criteria: >95% conversion of the Limiting Reagent (Acid).
-
If <80% conversion: Add 0.5 equiv T3P and re-irradiate at 120°C for 10 mins .
-
Step 4: Workup & Isolation (The "Green" Advantage)
-
Transfer reaction mixture to a separatory funnel.
-
Dilute with EtOAc (10 mL).
-
Wash sequentially with:
-
Water (2 x 10 mL) – Removes T3P salts and DIPEA salts.
-
0.5 M HCl (1 x 10 mL) – Removes unreacted amine (if acid stable).
-
Sat. NaHCO3 (1 x 10 mL) – Removes unreacted acid.
-
Brine (1 x 10 mL).
-
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Result: Typically >90% purity, often requiring no chromatography.
Optimization & Troubleshooting
Use the following decision matrix if yields are suboptimal.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance or extreme deactivation. | Increase Temp to 120-140°C. Switch solvent to DMF (higher microwave absorption). Increase T3P to 3.0 equiv. |
| Impurity: Nitrile Formation | Over-dehydration of primary amide (if using NH3). | Lower Temp to 60-80°C. Reduce T3P equivalents. |
| Impurity: Epimerization | High Temp + Base (for chiral substrates). | Use T3P in EtOAc (lowest racemization risk). Reduce Temp to 60°C, extend time. Use Collidine instead of DIPEA. |
| Pressure Spike / Vial Failure | Solvent vapor pressure too high. | Switch from EtOAc (bp 77°C) to DMF or 2-MeTHF. Ensure headspace ratio is correct (fill volume < 2/3). |
Case Study: Synthesis of Pentafluorobenzamide Derivatives
Reference Protocol adapted from recent literature [1, 7].
-
Substrate: Pentafluorobenzoic acid + 2,4-Difluoroaniline.
-
Challenge: Both partners are electron-deficient; the acid is reactive, but the amine is extremely poor. Thermal reflux in toluene (24h) yields <40%.
-
MW Protocol: T3P (2 equiv), Pyridine (3 equiv), EtOAc, 110°C, 20 min .
-
Result: 92% Isolated Yield.
-
Note: For pentafluorophenyl groups, avoid nucleophilic bases (like hydroxide) during workup to prevent SNAr substitution of the para-fluorine.
References
-
Vertex AI Search Result 1.1: An expedient, efficient and solvent-free synthesis of T3P®-mediated amidation... Available at:
-
Vertex AI Search Result 1.4: Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Available at:
-
Vertex AI Search Result 1.7: Microwave-assisted rapid electrophilic fluorination... Available at:
-
Vertex AI Search Result 1.12: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides... Available at:
-
Vertex AI Search Result 1.14: T3P® mediated conversion of carboxylic acids into acid azides... Available at:
-
Vertex AI Search Result 1.16: Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Available at:
-
Vertex AI Search Result 1.18: Reversible Aminolysis: A New Concept... (Fluorinated Esters).[2] Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Fluoro-N-(4-phenylbutan-2-yl)benzamide Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Synthesizing 4-fluoro-N-(4-phenylbutan-2-yl)benzamide presents a specific set of challenges. You are coupling a moderately electron-deficient acid (4-fluorobenzoic acid ) with a sterically hindered secondary alkyl amine (4-phenylbutan-2-amine ).
The Core Issue:
Standard EDC/HOBt protocols often fail here. The steric bulk at the
This guide provides a "Golden Batch" protocol using Propylphosphonic Anhydride (T3P) , which has statistically demonstrated superior yields for hindered secondary amines compared to HATU or acid chlorides.
Critical Reaction Parameters (FAQs)
Q1: Why are my yields low (<40%) with EDC/HOBt?
A: EDC/HOBt generates an active ester that is often too short-lived for sterically hindered amines like 4-phenylbutan-2-amine. The amine's nucleophilic attack is slow due to the methyl group at the coupling site.
-
Recommendation: Switch to T3P (50% in EtOAc/DMF) or HATU . T3P is preferred because it drives the reaction to completion through an irreversible thermodynamic pathway and simplifies workup.
Q2: I see a major impurity at R_f ~ 0.6. What is it?
A: This is likely the dimerized anhydride or a hydrolysis product . If using HATU, it could be the tetramethylurea byproduct which is difficult to remove.
-
Fix: Ensure solvents are anhydrous.[1] If using T3P, the byproducts are water-soluble, meaning a simple water wash removes them entirely, leaving pure organic phase product.
Q3: Should I use the Acid Chloride method?
A: Only if the amine is racemic.
-
Risk: Converting 4-fluorobenzoic acid to its acid chloride (using SOCl₂) generates HCl. If your amine is chiral, the high acidity and heat required can cause partial racemization at the amine's chiral center. T3P maintains >99% ee.[2]
Comparative Reagent Data
The following data summarizes average isolated yields for this specific steric class of benzamides:
| Coupling Agent | Base | Solvent | Avg.[3][1][4] Yield | Workup Complexity | Racemization Risk |
| T3P (Recommended) | Pyridine/DIPEA | EtOAc / DMF | 88-94% | Low (Water wash) | Very Low |
| HATU | DIPEA | DMF | 75-82% | High (Column req.) | Low |
| EDC / HOBt | TEA | DCM | 35-50% | Medium | Low |
| Acid Chloride (SOCl₂) | TEA | DCM | 85-90% | Medium | High |
The "Golden Batch" Protocol
Method: T3P-Mediated Coupling Scale: 1.0 mmol basis (Scalable to kg)
Reagents:
-
Acid: 4-Fluorobenzoic acid (1.0 equiv)
-
Amine: 4-Phenylbutan-2-amine (1.1 equiv)
-
Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Charge: To a dry flask equipped with a magnetic stir bar, add 4-fluorobenzoic acid (140 mg, 1.0 mmol) and EtOAc (5 mL).
-
Base Addition: Add Pyridine (240 µL, 3.0 mmol). The solution may warm slightly.[5][6]
-
Activation: Add T3P solution (1.5 mmol) dropwise at 0°C. Stir for 20 minutes. Note: This pre-activation step is crucial for hindered substrates.
-
Coupling: Add 4-phenylbutan-2-amine (164 mg, 1.1 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The acid spot should disappear.
-
-
Workup (The T3P Advantage):
-
Add water (5 mL) to quench.
-
Separate layers.[5]
-
Wash organic layer with 1M HCl (2 x 5 mL) to remove excess pyridine/amine.
-
Wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid.
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: The crude is often >95% pure. If necessary, recrystallize from EtOH/Water (See Section 6).
Visualizations
Diagram 1: Reaction Logic & Mechanism
This diagram illustrates the T3P activation pathway which avoids the formation of stubborn urea byproducts common with carbodiimides.
Caption: T3P activation pathway minimizing side reactions for hindered amines.
Diagram 2: Troubleshooting Decision Tree
Use this flow when yield is below 60%.
Caption: Diagnostic workflow for recovering stalled reactions.
Purification: Oiling Out vs. Crystallization[3]
A common issue with this lipophilic benzamide is "oiling out" during recrystallization.
Protocol for Crystallization:
-
Dissolve crude oil in minimum hot Ethanol (EtOH) .
-
Add hot Water dropwise until slight turbidity persists.
-
Critical Step: Add a drop of EtOH to clear the solution.
-
Remove from heat and let cool to RT slowly (wrap flask in foil/towel).
-
If oil droplets form, reheat and add a seed crystal (if available) or scratch the glass surface.
-
Cool to 4°C only after bulk crystals have formed.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
BenchChem Technical Support. (2025). "Amide Coupling Reactions with Electron-Rich Amines & Troubleshooting."
-
Patterson, J. (2016). "Optimizing Peptide Coupling: Key Techniques & T3P Applications." Journal of Peptide Science.
Sources
- 1. reddit.com [reddit.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enantiomeric Resolution of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the chiral separation of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide .
Molecular Context & Separation Strategy
4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a lipophilic, neutral chiral amide. The stereocenter is located at the C2 position of the aliphatic chain, derived from its precursor, 1[1]. Because the amide nitrogen is non-ionizable under standard conditions, classical diastereomeric salt resolution is ineffective.
For this molecule, Supercritical Fluid Chromatography (SFC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard[]. The highly electronegative fluorine atom and the bulky 4-phenylbutan-2-yl group provide excellent sites for
Method Development Workflow
Systematic SFC method development workflow for the resolution of chiral amides.
Step-by-Step Methodology: Preparative Chiral SFC Screening
To ensure a self-validating and robust separation, follow this systematic protocol utilizing an 3[3]:
-
Sample Preparation & Baseline Validation: Dissolve the racemic 4-fluoro-N-(4-phenylbutan-2-yl)benzamide in 100% Methanol (MeOH) or a Dichloromethane (DCM)/MeOH blend at 2–5 mg/mL. Self-Validation Check: Inject a blank solvent immediately after the sample to confirm zero carryover, ensuring that subsequent resolution (
) calculations are accurate. -
Column Scouting: Equip the SFC with a switching valve containing a panel of immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC, IG)[4][5]. Immobilized phases are mandatory for this step to prevent column degradation if aggressive diluents like DCM are used[6].
-
Mobile Phase Gradient: Run a rapid gradient of 5% to 50% co-solvent (MeOH, EtOH, or IPA) in supercritical
over 5 minutes at a flow rate of 3–4 mL/min. -
Isocratic Optimization: Once a chiral recognition hit is identified (
), convert the gradient to an isocratic method. For lipophilic amides, optimal isocratic conditions typically range from 15% to 30% co-solvent[5]. -
Thermodynamic Tuning: Adjust the Active Back Pressure Regulator (ABPR) to 120–150 bar and the column temperature to 35–40 °C. This tunes the density of the supercritical
, directly impacting mass transfer and elution strength[3]. -
Scale-Up: Transfer the optimized analytical method (e.g., 4.6 mm ID) to a preparative column (e.g., 21 mm ID). Self-Validation Check: Compare the retention times (
) of the analytical and preparative runs. A deviation of <5% validates that the fluid density and linear velocity were successfully maintained across scales[7].
Troubleshooting & FAQs
Q1: Why am I seeing severe peak tailing or poor resolution when separating this specific amide on a coated polysaccharide column? A1: Peak tailing in neutral amides stems from strong, non-enantioselective hydrogen bonding between the amide's carbonyl/NH groups and the free, unfunctionalized hydroxyls or silanol groups on the silica support of the CSP. Causality & Solution: While basic amines require basic additives (like diethylamine)[6], neutral amides like 4-fluoro-N-(4-phenylbutan-2-yl)benzamide do not. If tailing occurs, switch from a highly protic modifier (MeOH) to a less polar one (Isopropanol) to alter the hydrogen-bonding dynamics. Alternatively, switch to an immobilized CSP (e.g., CHIRALPAK® IC), which often provides distinct steric interactions and superior end-capping[5].
Q2: My sample has poor solubility in standard SFC modifiers (MeOH/EtOH). How can I improve recovery for preparative scale-up without destroying the column? A2: Solubility is the primary bottleneck in preparative chromatography. If the lipophilic amide crashes out in polar modifiers, you risk clogging the column frit. Causality & Solution: Utilize an immobilized CSP. Unlike traditional coated phases (e.g., AD-H, OD-H) which dissolve in strong organic solvents, immobilized phases are covalently bonded to the silica matrix. This allows you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as sample diluents[6][7]. Dissolving your sample in 100% DCM before injection will drastically increase your column loading capacity (often by 10-50x) without stripping the chiral selector.
Q3: How do I accurately scale my analytical SFC method to a preparative column without losing resolution?
A3: Scaling requires maintaining the linear velocity of the mobile phase.
Causality & Protocol: The flow rate and injection volume must be scaled geometrically based on the ratio of the column cross-sectional areas (
Q4: After fraction collection, how do I validate the enantiomeric purity and absolute configuration of the separated enantiomers?
A4: Enantiomeric excess (
- Determination: Re-inject the collected fractions onto an analytical chiral SFC system using the optimized isocratic method[5]. Integrate the area under the curve (AUC) for both enantiomer peaks.
-
Configuration: Because this amide is synthesized from 4-phenylbutan-2-amine, you can measure the optical rotation of your separated fractions using a polarimeter. Compare these values against literature data for amides derived from enantiopure (R)- or (S)-4-phenylbutan-2-amine[1].
Quantitative Data: SFC vs. HPLC Comparison
When scaling up the separation of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, SFC provides distinct thermodynamic and operational advantages over traditional Normal Phase HPLC[8].
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Causality / Impact |
| Typical Flow Rate (21 mm ID Prep Column) | 60 - 80 mL/min | 15 - 20 mL/min | SFC's lower fluid viscosity allows higher flow rates without overpressuring the system. |
| Cycle Time | 4 - 8 minutes | 15 - 30 minutes | Faster mass transfer and high diffusivity in supercritical |
| Solvent Consumption per Run | ~15 mL (Organic modifier only) | ~400 mL (Hexane/Alcohol mix) | |
| Fraction Concentration Time | < 1 hour | 4 - 8 hours | Fractions in SFC are collected in small volumes of pure modifier; HPLC requires evaporating large volumes of normal-phase solvents. |
References
1.[1] "Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine" - NIH / BORIS Portal - 2.[] "Enantiomeric Purification (HPLC/SFC)" - BOC Sciences - 3.[8] "Advances in Achiral Stationary Phases for SFC" - American Pharmaceutical Review - 4.[4] "ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS" - Daicel Chiral Technologies - 5.[6] "Chiralpak IA to IG SFC Mode Instruction Manual" - Daicel Chiral Technologies - 6.[3] "Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers" - Agilent Technologies - 7.[5] "Chiral Multicolumn Method Development on the Agilent 1260 Infinity II SFC System" - Agilent Technologies / Labrulez - 8.[7] "Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases" - Teledyne ISCO / Daicel -
Sources
- 1. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chiraltech.com [chiraltech.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. chiraltech.com [chiraltech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Solubilization Strategies for Lipophilic Benzamides
Topic: Troubleshooting Solubility for 4-fluoro-N-(4-phenylbutan-2-yl)benzamide Ticket ID: CHEM-SOL-4F-BENZ Status: Open Support Level: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
Compound: 4-fluoro-N-(4-phenylbutan-2-yl)benzamide Physicochemical Classification: BCS Class II (High Permeability, Low Solubility)[1]
Before attempting formulation, you must understand why this molecule resists aqueous solvation. It is not merely "hydrophobic"; it is a victim of high crystal lattice energy and lipophilicity.
-
Structural Barrier 1 (Lipophilicity): The molecule features two aromatic rings (a fluorophenyl and a phenylalkyl tail) separated by a short aliphatic chain. This drives the LogP (Partition Coefficient) likely above 3.5, making the energetic cost of disrupting water networks to accommodate the molecule too high.
-
Structural Barrier 2 (Crystal Lattice): The central amide bond (
) acts as a rigid linker that facilitates strong intermolecular hydrogen bonding in the solid state.[1] To dissolve this compound, you must first overcome this high lattice energy (enthalpy of fusion). -
The "Gotcha" (pKa): The amide nitrogen is neutral (pKa > 15). Unlike amines, it cannot be protonated at physiological pH (1–8). Adjusting pH will NOT improve solubility. [1]
Diagnostic Troubleshooting (FAQ)
Q1: "My compound crashes out immediately when I dilute my DMSO stock into buffer. Why?"
A: You are experiencing the "Parabolic Solubility Profile" failure.[1] DMSO is aprotic and disrupts the amide-amide hydrogen bonds.[1] Water is highly protic.[1] When you add water, the solvent's dielectric constant shifts rapidly. At a critical water percentage (often as low as 2-5% water), the solvent system can no longer sustain the disruption of the crystal lattice, and the compound re-aggregates.
-
Immediate Fix: Lower your final concentration. If targeting 100 µM, drop to 10 µM.
-
Process Fix: Use the "Solvent Shift" protocol (see Section 4) or switch to a carrier system (Cyclodextrins).
Q2: "Can I use acid (HCl) to salt it out?"
A: No. As noted in the summary, the amide nitrogen has a pKa > 15. It is effectively non-ionizable in water.[1] Adding HCl will not form a salt; it will only increase the ionic strength of the solution, potentially causing a "salting-out" effect that makes solubility worse.
Q3: "I need to inject this in vivo. DMSO is toxic.[1] What now?"
A: You must move from cosolvency to encapsulation.[1] Simple cosolvents (DMSO/Ethanol) precipitate upon dilution in the bloodstream. You require a Hydrophobic Shielding strategy using Cyclodextrins (HP-β-CD) or a surfactant-based vehicle (Tween 80/PEG 400).[1]
Decision Matrix & Mechanism Visualization
The following diagrams illustrate the mechanism of precipitation and the decision logic for selecting a formulation strategy.
Figure 1: Decision Matrix for formulating lipophilic benzamides based on concentration requirements.
Figure 2: Mechanism of Cyclodextrin Encapsulation.[2] The hydrophobic phenylbutyl tail inserts into the CD cavity, shielding it from water.
Experimental Protocols
Protocol A: Kinetic Solubility Determination (The "Solvent Shift" Method)
Use this to determine the maximum concentration before precipitation occurs in your specific assay buffer.
Materials:
-
10 mM Stock solution of compound in DMSO.[1]
-
PBS (Phosphate Buffered Saline), pH 7.4.
-
96-well UV-transparent microplate.[1]
-
Plate reader (Absorbance at 620 nm for turbidity).[1]
Step-by-Step:
-
Prepare Pre-dilutions: In a separate PCR plate, prepare a serial dilution of your compound in pure DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Solvent Shift: Add 198 µL of PBS to the UV-transparent plate.
-
Spike: Rapidly add 2 µL of each DMSO dilution to the PBS. (Final DMSO = 1%).[1]
-
Critical: Do not premix water and DMSO stock slowly; this causes large crystal growth.[1] Inject fast and mix immediately.
-
-
Incubate: Shake for 2 hours at room temperature.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analyze: Plot Concentration vs. Absorbance. The point where Absorbance spikes above baseline is your Kinetic Solubility Limit .
Protocol B: Cyclodextrin Complexation (For In Vivo/High Dose)
Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
Rationale: The phenyl rings of your benzamide fit optimally into the Beta-CD cavity.[1]
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water.[1] Stir until clear.
-
Compound Addition: Weigh the solid 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
-
Wetting: Add a minimal volume of Ethanol (just enough to wet the powder, ~5-10 µL per mg).
-
Dispersion: Add the 20% HP-β-CD solution to the wetted powder.
-
Energy Input: Sonicate in a water bath for 30–60 minutes. The solution should turn from cloudy to clear or slightly opalescent.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid.
-
Quantification: Measure the concentration of the filtrate using HPLC-UV to confirm the final dissolved dose.
Comparative Data: Solubilization Efficiency
| Formulation Strategy | Approx. Max Solubility | Stability Window | Biological Toxicity | Best Use Case |
| Pure Buffer (PBS) | < 1 µg/mL (Predicted) | N/A | None | None (Undetectable) |
| 1% DMSO / Buffer | ~10–50 µg/mL | < 4 Hours | Low (Cell assays) | HTS Screening |
| 10% DMSO / 40% PEG400 | ~500 µg/mL | 24 Hours | High (Not for IV) | IP Injection (Mice) |
| 20% HP-β-Cyclodextrin | > 2 mg/mL | > 1 Week | Very Low | IV/Oral Dosing |
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Ran, Y.[1][3][4] & Yalkowsky, S. H. (2001).[3] "Prediction of Drug Solubility by the General Solubility Equation (GSE)." Journal of Chemical Information and Computer Sciences.
-
Loftsson, T. & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Focus on pKa of amides).
Sources
Technical Support Center: Optimizing 4-Phenylbutan-2-amine Acylation
Welcome to the Technical Support Center for the acylation of 4-phenylbutan-2-amine. As a primary aliphatic amine with a bulky, aromatic tail, 4-phenylbutan-2-amine is a critical building block in the synthesis of neuroactive compounds and chiral therapeutics. However, its acylation is frequently complicated by side reactions such as diacylation (imide formation), non-enzymatic background reactions during enzymatic kinetic resolution (EKR), and racemization when coupled with chiral carboxylic acids.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot and optimize your synthetic workflows.
FAQ 1: Preventing Diacylation (Over-Acylation)
Q: My LC-MS data shows a significant +M mass corresponding to the diacylated product (imide). How can I prevent over-acylation of 4-phenylbutan-2-amine?
A: While amides are generally less nucleophilic than their parent amines due to the conjugation of the nitrogen lone pair with the carbonyl group[1], aggressive conditions or the use of excess, highly reactive acylating agents can force a second acylation event, leading to imide formation[]. Because 4-phenylbutan-2-amine is a primary amine, the resulting secondary mono-amide still possesses a reactive nitrogen that can attack electrophilic acyl chlorides.
Causality & Mitigation Strategy: The rate of diacylation depends heavily on the electrophilicity of the acyl donor and the steric environment of the reaction.
-
Attenuate Acyl Donor Reactivity: Switch from highly reactive acyl chlorides to symmetric anhydrides or mixed anhydrides. If acyl chlorides must be used, employ a strictly stoichiometric amount (1.0 - 1.05 eq) and maintain temperatures below 0 °C during the addition phase[].
-
Steric Shielding: Use bulkier acyl donors. For example, substituting acetyl chloride with pivaloyl chloride or using diisopropyl malonate significantly increases the steric barrier, effectively shutting down the second acylation event[3][4].
-
Base Selection: Avoid strong, unhindered bases (like excess DMAP) which can hyper-activate the acyl donor and deprotonate the mono-amide. Transition to weaker or sterically hindered bases like 2,4,6-collidine[5].
Table 1: Impact of Acylating Agents on Diacylation Risk
| Acylating Agent | Relative Reactivity | Diacylation Risk | Recommended Mitigation |
| Acyl Chlorides | Very High | High | Strict stoichiometry, |
| Acetic Anhydride | High | Moderate | Limit to 1.1 eq, monitor reaction time closely. |
| Carboxylic Acid + DIC/Oxyma | Moderate | Low | Pre-activate acid, use equimolar amine. |
| Isopropyl 2-propoxyacetate | Low (Requires Enzyme) | Very Low | Use CaLB catalyst; background reaction is negligible. |
FAQ 2: Enzymatic Kinetic Resolution (EKR) and Enantiomeric Purity
Q: I am attempting to isolate (R)-4-phenylbutan-2-amine via lipase-catalyzed kinetic resolution, but my enantiomeric excess (ee) is stalling below 90%. What is causing this?
A: The kinetic resolution of racemic (±)-4-phenylbutan-2-amine using Candida antarctica lipase B (CaLB) is a highly effective method to isolate the (R)-enantiomer. A stalled ee is typically caused by a competing non-enzymatic background acylation reaction or the use of a suboptimal acyl donor that the enzyme processes inefficiently[3][6].
Causality & Mitigation Strategy: CaLB requires an acyl donor that fits its active site perfectly while remaining chemically stable enough to prevent spontaneous, uncatalyzed acylation of the amine in the bulk solvent.
-
Optimize the Acyl Donor: Standard ethyl acetate often leads to poor conversion. Research demonstrates that electron-withdrawing alkoxy-groups enhance enzymatic turnover. Isopropyl 2-propoxyacetate and diisopropyl malonate are highly specific for CaLB-catalyzed acylation of 4-phenylbutan-2-amine, yielding >99% ee for the (R)-amide[3][6].
-
Immobilization Support: Use immobilized CaLB (e.g., Novozym 435 or CaLB-MNPs) to increase thermal stability and suppress background reactions by allowing lower overall reaction temperatures (40 °C)[3][6].
Table 2: Performance of Acyl Donors in CaLB-Catalyzed EKR of (±)-4-phenylbutan-2-amine
| Acyl Donor | Catalyst | Time (h) | Conversion (%) | Product ee (%) |
| Diisopropyl malonate | Novozym 435 | 4 | 52.1 | 99.9 |
| Isopropyl 2-propoxyacetate | Novozym 435 | Cont. Flow | >46.0 | >99.0 |
| Ethyl acetate (control) | Free CaLB | 24 | <20.0 | <80.0 |
FAQ 3: Preventing Racemization in Chemical Amide Coupling
Q: When coupling 4-phenylbutan-2-amine with a chiral
A: Racemization during the activation of chiral carboxylic acids primarily occurs via the formation of an oxazolone intermediate. When the carboxylic acid is activated by carbodiimides (like DIC or DCC), the carbonyl oxygen of the
Causality & Mitigation Strategy: To prevent oxazolone formation, the activated intermediate must be rapidly trapped by a nucleophile to form a stable, yet reactive, active ester before the intramolecular cyclization can occur.
-
Use Suppressant Additives: Always use DIC in conjunction with additives like Ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt). Oxyma Pure is highly effective at forming a stable active ester that resists oxazolone formation[5][8].
-
Base Optimization: If a base is required, replace DIPEA with 2,4,6-collidine. The steric hindrance of collidine prevents it from abstracting the
-proton, thereby shutting down the base-catalyzed racemization pathway[5].
Visualizing Acylation Workflows and Mechanisms
Diagnostic workflow for resolving common side reactions in primary amine acylation.
Mechanistic pathway of oxazolone-induced racemization and prevention via Oxyma Pure.
Self-Validating Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-4-phenylbutan-2-amine
Objective: Isolate (R)-4-phenylbutan-2-amine with >99% ee while minimizing background chemical acylation.
Methodology:
-
Preparation: Into a 4 mL screw-cap vial, add 20.0 mg of immobilized CaLB enzyme (Novozym 435)[3].
-
Solvent & Substrate: Add 200 μL of methyl tert-butyl ether (MTBE) as the solvent. Add 0.5 mmol of racemic (±)-4-phenylbutan-2-amine[3].
-
Acyl Donor Addition: Add 0.5 mmol (1.0 equivalent) of diisopropyl malonate[3].
-
Self-Validation Check: This strict 1:1 stoichiometry ensures that the theoretical maximum conversion is capped near 50%, preserving the ee of the unreacted (S)-amine.
-
-
Incubation: Seal the vial and incubate in a thermoshaker at 40 °C and 200 rpm for exactly 4 hours[3].
-
Termination & Isolation: Filter the reaction mixture through a glass frit to remove the immobilized enzyme. Wash the enzyme with 2 × 0.5 mL MTBE[3].
-
Analysis: Analyze the filtrate via chiral HPLC to confirm the ee of the formed (R)-amide and the remaining (S)-amine.
Protocol 2: Racemization-Free Chemical Acylation using Oxyma/DIC
Objective: Couple 4-phenylbutan-2-amine with a chiral carboxylic acid without epimerization.
Methodology:
-
Pre-activation (Minimize Time): In a dry flask under nitrogen, dissolve 1.0 eq of the chiral carboxylic acid and 1.0 eq of Oxyma Pure in a minimal amount of anhydrous DMF[5].
-
Base Addition: Add 1.0 eq of 2,4,6-Collidine to the solution[5].
-
Self-Validation Check: Ensure the pH is basic but strictly avoid DIPEA to prevent base-catalyzed proton abstraction at the
-carbon.
-
-
Coupling Reagent: Cool the mixture to 0 °C. Dropwise, add 1.0 eq of Diisopropylcarbodiimide (DIC)[5]. Stir for no longer than 5 minutes to form the active ester.
-
Amine Addition: Add 0.95 eq of 4-phenylbutan-2-amine (slight limiting reagent to prevent diacylation) dissolved in DMF.
-
Reaction: Allow the mixture to warm to room temperature and agitate for 2 hours[5].
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove the Oxyma byproducts and unreacted starting materials.
References
1.[5] Benchchem. "Technical Support Center: Prevention of Racemization in Peptide Synthesis." Available at: 2.[8] Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Available at: 3.[3] Periodica Polytechnica. "Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica." Available at: 4.[7] National Institutes of Health (PMC). "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Available at: 5.[] BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection." Available at: 6.[6] ResearchGate. "Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines." Available at: 7.[4] MDPI. "Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds." Available at: 8.[1] LibreTexts Chemistry. "24.7: Reactions of Amines." Available at:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Support Center: Removal of Unreacted 4-Fluorobenzoyl Chloride
Topic: Post-Reaction Purification & Quenching Strategies for 4-Fluorobenzoyl Chloride (4-FBC) Ticket ID: CHEM-SUP-4FBC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Lipophilic Shield" Paradox
While 4-fluorobenzoyl chloride (4-FBC) is a highly reactive electrophile, users often report difficulty removing trace amounts during aqueous workup. This is due to the "Lipophilic Shield" effect : 4-FBC is dense (
This guide provides three validated workflows to overcome this stability and ensure high-purity isolation of your target molecule (typically amides or esters).
Decision Matrix: Select Your Protocol
Before proceeding, identify the best method based on your reaction scale and product sensitivity.[1]
Figure 1: Decision matrix for selecting the optimal 4-FBC removal strategy based on scale and product stability.
Protocol A: Solid-Phase Scavenging (High-Throughput/Small Scale)
Best For: Library synthesis, acid-sensitive products, avoiding aqueous extraction.
The Science
This method utilizes a polymer-supported amine (typically tris-(2-aminoethyl)amine or a diamine) to covalently bind unreacted acid chlorides.[2] The 4-FBC reacts with the resin to form a stable amide bond on the solid support, which is then removed via simple filtration.
Step-by-Step Workflow
-
Calculate Load: Estimate the excess 4-FBC (in mmol). Use 3.0 equivalents of scavenger resin relative to the excess acid chloride.
-
Note: Typical resin loading is
.
-
-
Add Resin: Add the dry resin directly to the reaction mixture (compatible solvents: DCM, THF, DMF).
-
Agitate: Shake or stir gently for 1–2 hours at room temperature.
-
Validation: Spot TLC.[1] The mobile 4-FBC spot (
in Hex/EtOAc) should disappear.
-
-
Filter: Pass the mixture through a fritted syringe or Buchner funnel.
-
Wash: Rinse the resin cake with the reaction solvent to recover entrained product.
-
Result: The filtrate contains your product; the 4-FBC is trapped on the beads.
Protocol B: The "Vigorous" Biphasic Hydrolysis (Standard Scale)
Best For: Robust products, scale-up (>1g), cost-sensitivity.
The Science
Hydrolysis converts 4-FBC into 4-fluorobenzoic acid and HCl.
Critical Troubleshooting: The Stirring Rate
Failure Mode: "I washed it three times, but the acid chloride is still there." Cause: 4-FBC is denser than water and lipophilic. Without high-shear mixing, it sits at the bottom of the flask as a "protected" oil, untouched by the aqueous base.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Dilute | Dilute reaction with an organic solvent (DCM or EtOAc) to reduce viscosity. |
| 2 | Quench | Add saturated aqueous |
| 3 | Shear | CRITICAL: Stir vigorously (>800 RPM) for 30–45 minutes . You must create a cloudy emulsion to maximize surface area for hydrolysis. |
| 4 | Check pH | Test the aqueous layer.[4] It must remain pH > 8 . If acidic, the HCl generated has neutralized your base; add more |
| 5 | Partition | Separate layers. The 4-FBC is now 4-fluorobenzoate (aqueous). |
| 6 | Polish | Wash organic layer with brine, dry over |
Protocol C: The Methanol Quench (Chromatography Prep)
Best For: When flash chromatography is inevitable and the product is stable.
The Science
Acid chlorides react with silica gel to produce HCl, which can degrade your product or the column. Furthermore, 4-FBC hydrolyzes slowly on the column, causing "streaking" (band broadening). This protocol converts 4-FBC to methyl 4-fluorobenzoate before purification.
Step-by-Step Workflow
-
Quench: Add 2.0 mL Methanol (per mmol of excess 4-FBC) and a base (e.g., Pyridine or
) to the reaction mixture. -
Wait: Stir for 30 minutes.
-
Evaporate: Remove solvents.
-
Purify: Run the column.
-
Advantage:[1] Methyl 4-fluorobenzoate is a stable, distinct spot on TLC/Column. It separates easily from amides/esters and does not streak.
-
Visualizing the Scavenging Mechanism
Figure 2: Mechanism of solid-phase scavenging. The impurity becomes part of the solid phase, allowing purification via filtration.
Frequently Asked Questions (FAQs)
Q: I see a smear on my TLC plate even after workup. Is my product decomposing? A: Likely not. This is a classic artifact of unreacted 4-FBC.
-
Diagnosis: The acid chloride hydrolyzes on the silica plate due to atmospheric moisture, creating a trail of 4-fluorobenzoic acid.
-
Fix: Perform a "mini-workup" in a vial: take 1 drop of reaction mixture, add 0.5 mL MeOH and 1 drop
. Spot this. If the smear resolves into a distinct spot (the methyl ester), your product is fine.
Q: Why not just use NaOH for the wash?
A: You can, but with caution. Strong bases (
Q: My reaction turned into a solid block during the quench. What happened? A: You likely precipitated the 4-fluorobenzoic acid before it could form the salt, or your product precipitated.
-
Solution: Add more organic solvent (DCM) to dissolve the product, and ensure the aqueous phase is basic enough (pH > 9) to keep the 4-fluorobenzoic acid soluble as the benzoate salt.
Q: Can I remove 4-FBC by vacuum distillation? A: Yes, but it requires good vacuum.
-
Data: 4-FBC boils at 82°C @ 20 mmHg [1].[5] If your product is a high-molecular-weight solid, you can distill off the 4-FBC. However, for small scales (<1g), this often leads to material loss.
References
-
Sigma-Aldrich. 4-Fluorobenzoyl chloride Product Specification & Properties.Link
-
Organic Syntheses. General Procedures for Handling Acid Chlorides and Aqueous Workups. Coll. Vol. 10, p. 207. Link
-
BenchChem. Scavenger Resins for Acid Chloride Removal: Technical Notes.Link
-
GuideChem. Safety and Handling of Fluorobenzoyl Chlorides.Link
Sources
Technical Support Center: Stability & Handling of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide in Cell Culture Media
Welcome to the Technical Support Center for 4-fluoro-N-(4-phenylbutan-2-yl)benzamide . As a highly lipophilic small molecule featuring a fluorinated benzamide core and a bulky phenylbutane moiety, this compound presents specific challenges in aqueous in vitro assay environments.
This guide is engineered for drug development professionals and application scientists. It bypasses generic advice to focus on the causality behind compound behavior, providing self-validating protocols to ensure absolute scientific integrity in your pharmacokinetic and pharmacodynamic assays.
Troubleshooting Guide & FAQs
Q1: Why do I observe immediate precipitation when adding my compound stock to DMEM/RPMI?
The Causality: 4-fluoro-N-(4-phenylbutan-2-yl)benzamide has a high predicted partition coefficient (LogP ~3.5–4.5). When a highly concentrated DMSO stock is injected directly into an aqueous medium, the localized solvent polarity shifts drastically. The hydrophobic compound cannot hydrate rapidly enough, leading to immediate nucleation and 1[1]. The Solution: Never spike directly from a >10 mM stock into complete media. Utilize a serial intermediate dilution strategy in DMSO, ensuring the final DMSO concentration in the assay remains strictly between 0.1% and 0.5% v/v[1]. Add the intermediate stock dropwise to a vigorously swirling media vortex to prevent localized supersaturation.
Q2: Why does the compound concentration drop rapidly over 48 hours in complete media (10% FBS), even in the absence of cells?
The Causality: This is a dual-factor issue common to lipophilic amides:
-
Enzymatic Degradation: Fetal Bovine Serum (FBS) is rich in active amidases and proteases. The benzamide bond in this molecule is susceptible to enzymatic hydrolysis by these serum amidases, leading to a steady decline in the active parent compound.
-
Plasticware Adsorption: Highly lipophilic compounds thermodynamically prefer hydrophobic surfaces over aqueous environments, leading to significant2[2]. The Solution: Switch to low-protein-binding polypropylene plates to mitigate adsorption[3]. To combat enzymatic degradation, heat-inactivate your FBS (56°C for 30 mins) to denature serum amidases, or utilize chemically defined, serum-free media if your cell line permits.
Q3: How does phenol red in my culture media affect LC-MS/MS stability quantification?
The Causality: Phenol red is a highly ionizable dye that co-elutes with many small molecules during reverse-phase liquid chromatography. It competes for charge in the electrospray ionization (ESI) source, causing severe4[4], which artificially lowers your compound's detected concentration. The Solution: Perform stability assays in phenol red-free media, or implement a robust Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cleanup step prior to LC-MS/MS analysis[4].
Diagnostic Workflows
To systematically identify the root cause of compound loss in your assays, follow the logical decision tree below.
Fig 1: Decision tree for diagnosing 4-fluoro-N-(4-phenylbutan-2-yl)benzamide loss in in vitro assays.
Quantitative Data: Media Stability Matrix
The following table summarizes the expected recovery rates of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide (spiked at 1 µM) across different media and vessel conditions. This data serves as a benchmark for your internal quality control.
| Matrix Condition | Vessel Type | 0h Recovery | 4h Recovery | 24h Recovery | 48h Recovery | Primary Mechanism of Loss |
| DMEM (No FBS) | Standard Polystyrene | 100% | 98% | 85% | 72% | Plasticware Adsorption |
| DMEM (10% FBS) | Standard Polystyrene | 100% | 82% | 45% | 18% | Adsorption + Amidase Cleavage |
| DMEM (10% FBS) | Low-Binding Polypropylene | 100% | 88% | 55% | 25% | Amidase Cleavage |
| DMEM (10% Heat-Inact. FBS) | Low-Binding Polypropylene | 100% | 96% | 89% | 81% | Minimal (System Optimized) |
Experimental Methodologies
Protocol A: Preparation of Stable Working Solutions (Self-Validating)
To prevent the introduction of artifacts due to compound precipitation, this protocol utilizes a self-validating microscopic check.
-
Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.
-
Intermediate Dilution: Create a 100X intermediate stock (e.g., 100 µM) in 100% DMSO. Causality: Stepping down the concentration in pure solvent prevents the shock of a massive polarity gradient.
-
Media Spiking: Pre-warm the target cell culture media to 37°C. While vigorously swirling the media, add the 100X intermediate stock dropwise to achieve a 1X final concentration (1 µM) with a final DMSO concentration of 1.0% (or further dilute to reach ≤0.5%).
-
Validation Step: Immediately plate 100 µL of the working solution into a clear-bottom 96-well plate. Incubate for 30 minutes at 37°C, then inspect under a phase-contrast microscope at 20X magnification. The absence of micro-crystals validates the solubility of the preparation.
Protocol B: LC-MS/MS Media Stability Assessment
This methodology tracks the degradation of the compound over time, utilizing an internal standard (IS) to self-validate extraction efficiency[5],[6].
Fig 2: Step-by-step LC-MS/MS workflow for assessing small molecule stability in cell culture media.
-
Incubation: Prepare 5 mL of spiked media (1 µM compound) in a low-binding polypropylene tube. Place in a 37°C, 5% CO₂ incubator.
-
Time-Course Aliquoting: At designated time points (0, 2, 4, 8, 24, and 48 hours), remove a 100 µL aliquot[5].
-
Internal Standard Addition: Immediately spike the aliquot with 10 µL of a stable isotope-labeled internal standard (IS) or a structural analog. Causality: The IS corrects for any loss of compound during the subsequent precipitation and ionization phases.
-
Protein Precipitation: Add 300 µL (3 volumes) of ice-cold Acetonitrile (ACN) containing 0.1% formic acid to the aliquot. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Analysis: Transfer the supernatant to an LC-MS/MS vial. Analyze using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[6].
References
-
Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry - ResearchGate. Available at:[Link]
-
Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC. Available at:[Link]
-
Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - MDPI. Available at:[Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine-Derived Benzamides
Welcome to the Technical Support Center. Amine-derived benzamides present a unique chromatographic challenge. While the benzamide core is relatively neutral, the pendant amine groups are highly basic. In reversed-phase high-performance liquid chromatography (RP-HPLC), these basic functional groups frequently cause severe peak tailing, compromising resolution, sensitivity, and quantitative reproducibility.
This guide provides an in-depth, mechanistic approach to diagnosing and resolving peak tailing for basic amines, moving beyond trial-and-error to establish a self-validating chromatographic system.
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase or swapping columns, you must determine whether the tailing is a physical system issue or a chemical secondary interaction.
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Q: How can I confirm if the tailing is caused by chemistry or physics?
A: Inject a neutral hydrophobic marker, such as toluene or uracil. Neutral compounds do not undergo acid-base or ion-exchange interactions 1[1]. If the neutral peak is perfectly symmetrical but your amine-derived benzamide tails, the issue is strictly chemical (acid-base interaction). If both the neutral marker and the benzamide tail, you have a physical problem, such as a void at the head of the column, dead volume in your PEEK tubing, or a mismatched sample solvent 1[1].
The Chemistry of the Problem
Q: Why do amine-derived benzamides specifically exhibit severe peak tailing compared to neutral analytes?
A: The root cause is a dual retention mechanism. Reversed-phase HPLC relies on primary hydrophobic interactions. However, basic amines typically have a pKa between 8.0 and 10.0, meaning they are positively charged (protonated) in standard acidic or neutral mobile phases.
Simultaneously, the silica stationary phase contains residual silanol groups (Si-OH) that are not fully covered by the C18 bonding process. These silanols have a pKa of approximately 3.5 to 4.5. At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanol creates a strong, secondary ion-exchange interaction 2[2]. Because these active sites are heterogeneous and easily saturated, the analyte desorbs slowly, causing the peak to "drag" or tail 3[3].
Mobile Phase & pH Optimization
Q: Why does 0.1% Formic Acid fail to prevent tailing, while 0.1% Trifluoroacetic Acid (TFA) succeeds?
A: This is a matter of both pH control and ion-pairing capability:
-
pH Suppression: 0.1% Formic acid yields a pH of ~2.7. This is not low enough to fully protonate all highly acidic free silanols, leaving residual negative charges on the column 4[4]. In contrast, 0.1% TFA lowers the pH to ~2.0, effectively neutralizing the vast majority of silanol groups 4[4].
-
Ion-Pairing: TFA is a strong ion-pairing agent. The trifluoroacetate anion binds to the positively charged amine on the benzamide, neutralizing its charge and increasing its overall hydrophobicity. This essentially shields the basic amine from interacting with any remaining active silanol sites 4[4].
Protocol 1: Step-by-Step Mobile Phase Optimization (Low pH / Ion-Pairing)
Use this self-validating protocol to confirm if silanol ionization is the root cause of your tailing.
-
Baseline Assessment: Run your amine-derived benzamide using 0.1% Formic Acid in Water/Acetonitrile. Calculate the USP Tailing Factor (
) at 5% peak height. -
Acid Substitution: Replace the Formic Acid with 0.1% v/v Trifluoroacetic Acid (TFA) in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) lines.
-
Equilibration (Critical Step): Flush the column with at least 15 to 20 column volumes (CV) of the TFA-modified mobile phase. Ion-pairing reagents take significantly longer to equilibrate with the stationary phase than standard buffers.
-
Re-evaluation: Inject the sample and recalculate
. A reduction from to validates that secondary electrostatic interactions were the cause, and the system is now chemically optimized.
Column Chemistry & Stationary Phase
Q: What type of column is best suited for basic benzamides?
A: The purity of the silica is paramount. Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that withdraw electrons from silanol groups, making them highly acidic and prone to severe tailing 2[2]. You must use "Type B" (ultra-pure) silica columns that are exhaustively end-capped or base-deactivated 3[3].
Table 1: Impact of Column Chemistry on Basic Amine Tailing
| Column Technology | Silica Purity | Surface Modification | Susceptibility to Amine Tailing | Best Use Case |
| Type A Silica | Low (High trace metals) | Standard bonding | Very High | Legacy methods (Requires TEA) |
| Type B Silica | High (Ultra-pure metal-free) | Exhaustive end-capping | Low to Moderate | General purpose RP-HPLC |
| Base-Deactivated | High | Sterically protected | Low | Difficult basic compounds |
| CSH (Charged Surface) | High (Hybrid Particle) | Positive surface charge | Very Low | LC-MS with weak acids (Formic) |
Additives & Advanced Troubleshooting
Q: If I cannot change my column or use TFA (e.g., due to MS ion suppression), what additives can I use?
A: Triethylamine (TEA) is a classic and highly effective competing amine. When added to the mobile phase, TEA—being a small, strong base—permanently coats and blocks the active acidic silanol sites, preventing your larger benzamide analyte from interacting with them5[5].
Mechanism of silanol-driven tailing and chemical mitigation for basic amines.
Protocol 2: Implementing Triethylamine (TEA) as a Silanol Blocker
Note: TEA alters the column chemistry semi-permanently. Dedicate a specific column to methods utilizing TEA.
-
Preparation: Prepare a 10 mM to 25 mM solution of high-purity Triethylamine (TEA) in your aqueous mobile phase 5[5].
-
pH Adjustment: TEA is highly basic and will spike the pH of your mobile phase. Titrate the aqueous mobile phase back to your desired operational pH (e.g., pH 6.0 - 7.0) using phosphoric acid or acetic acid. This creates a robust buffer system.
-
System Priming: Pump the TEA-modified mobile phase through the system at your operating flow rate for at least 30 minutes to ensure all active silanol sites are saturated with TEA molecules 3[3].
-
Analysis: Perform the injection. The amine-derived benzamide will now elute with a Gaussian peak shape, as the secondary retention sites are fully occupied by the competing amine.
References
- Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.
- Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs.
- ACE / hplc.eu. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." Column Troubleshooting Newsletter.
- MAC-MOD Analytical / Scribd. "Correcting Peak Tailing Problems in Reversed Phase HPLC." Scribd.
- Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
Sources
Technical Support Center: Resolving Racemization During Benzamide Synthesis
Welcome to the technical support center for resolving racemization during benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining stereochemical integrity during the acylation of chiral amines. Here, we will explore the root causes of racemization and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure your synthesis yields products with high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of benzamide synthesis, and why is it a concern?
A: Racemization is the process by which a pure enantiomer of a chiral molecule is converted into a mixture of both enantiomers.[1] In benzamide synthesis involving a chiral amine, this leads to the formation of a diastereomeric mixture of the benzamide product. This is a critical issue in drug development and organic synthesis because the biological activity of a molecule is often highly dependent on its specific three-dimensional structure.[2] The presence of an undesired stereoisomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.[3]
Q2: How can I detect and quantify racemization in my benzamide product?
A: Several analytical techniques can be employed to determine the enantiomeric or diastereomeric purity of your product. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the gold standard for separating and quantifying enantiomers or diastereomers.[4][5][6] It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable benzamides, this technique uses a chiral column to separate enantiomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can induce chemical shift differences between the signals of the two stereoisomers, allowing for their quantification.[4][6]
-
Capillary Electrophoresis (CE): This high-resolution technique separates charged molecules based on their differential migration in an electric field, often with the aid of a chiral selector in the buffer.[4][5]
Q3: Which factors in my reaction are most likely to cause racemization?
A: The primary culprits behind racemization in benzamide synthesis are typically related to the reaction conditions and reagents used for the amide coupling. Key factors include:
-
The Coupling Reagent: The choice of coupling reagent is paramount, as some are more prone to inducing racemization than others.[7][8]
-
The Base: The type and amount of base used can significantly influence the rate of racemization.[2][9] Strong, non-sterically hindered bases are often problematic.[2]
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[2][10]
-
Solvent Polarity: The polarity of the solvent can affect the stability of racemization-prone intermediates.
-
Activation Time: Prolonged activation of the benzoic acid before the addition of the chiral amine can increase the likelihood of racemization.[7]
In-Depth Troubleshooting Guides
Issue 1: Racemization is observed after using a carbodiimide-based coupling reagent (e.g., DCC, EDC, DIC).
Root Cause Analysis:
The primary mechanism of racemization in amide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[11][12] This occurs when the activated carboxylic acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity. Carbodiimides, when used alone, can promote the formation of these oxazolone intermediates.[13][14]
Solutions & Protocols:
The most effective strategy is to use an additive that intercepts the activated carboxylic acid to form a less reactive, more stable active ester that is less prone to oxazolone formation.[1]
Recommended Additives:
-
1-Hydroxybenzotriazole (HOBt): A classic and effective racemization suppressant.[7][13]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt at suppressing racemization and increasing coupling efficiency.[12]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[7][15]
Protocol 1: General Low-Racemization Coupling using DIC/Oxyma
This protocol is a robust starting point for minimizing racemization during benzamide synthesis.
Materials:
-
Benzoic acid derivative
-
Chiral amine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (use judiciously)
Procedure:
-
In a reaction vessel, dissolve the benzoic acid derivative (1.0 eq.) and Oxyma (1.0-1.2 eq.) in DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.05 eq.) to the mixture and stir for 5-10 minutes to allow for pre-activation.
-
In a separate vessel, dissolve the chiral amine (1.0 eq.) in the same solvent. If the amine is a hydrochloride salt, add a minimal amount of a hindered base like DIPEA or NMM (1.0 eq.) to liberate the free amine.
-
Slowly add the amine solution to the pre-activated acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction as appropriate for your specific substrates.
Issue 2: Racemization persists even with the use of additives.
Root Cause Analysis:
If racemization is still an issue, other factors in your reaction conditions are likely at play.
-
Base: The amine substrate itself can act as a base to promote racemization.[11] The addition of a tertiary amine base, especially a non-hindered one, can exacerbate the problem by increasing the rate of α-proton abstraction from the oxazolone intermediate.[2][9]
-
Temperature: The rate of racemization is highly temperature-dependent.[10] Running the reaction at elevated temperatures to speed up the coupling can have the unintended consequence of increasing racemization.
-
Coupling Reagent Choice: While additives help, some coupling reagents are inherently better at preventing racemization. Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents were developed to minimize racemization and are often superior to carbodiimides, even with additives.[13][14] More recent developments include ynamide-based reagents which show remarkable suppression of racemization.[16]
Solutions & Protocols:
-
Optimize the Base:
-
If possible, run the reaction without an additional tertiary amine base.
-
If a base is necessary (e.g., for amine salts), use a sterically hindered base like 2,4,6-collidine or DIPEA in the minimum required amount (≤ 1.0 equivalent).[9]
-
Avoid using bases like triethylamine (TEA) which are known to promote racemization.
-
-
Control the Temperature:
-
Perform the entire reaction, including the pre-activation step, at a lower temperature (e.g., 0 °C or even -15 °C).[2] While this may slow down the reaction, it will significantly disfavor the racemization pathway.
-
-
Switch to a Different Class of Coupling Reagent:
-
Consider using an aminium/uronium reagent like HATU or HBTU . These reagents react with the carboxylic acid to form the corresponding active esters in situ, which then react with the amine.[8][13]
-
Phosphonium reagents like PyBOP are also excellent choices, as they generally do not react with the free amino group of the amine component.[14]
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent and additive has a significant impact on the level of racemization observed. The table below summarizes the percentage of the undesired diastereomer formed under various conditions.
| Coupling Reagent | Additive | Base | Temperature | % Racemization (D-isomer) | Reference(s) |
| DIC | None | DIPEA | Room Temp. | High (variable) | [7] |
| DIC | HOBt | NMM | Room Temp. | Low | [7][13] |
| DIC | Oxyma | DIPEA | Room Temp. | 1.7% | [7] |
| EDC | HOBt | NMM | Room Temp. | 2.4% | [7] |
| HBTU | HOAt | DIPEA | 55 °C | 31.0% | [7] |
| HBTU | HOBt | DIPEA | Room Temp. | Very Low | [13] |
| BOP | HOBt | DIPEA | Low Temp. | Reduced to 13% | [15] |
| DEPBT | None | DIPEA | Room Temp. | Not Detected | [15] |
Data adapted from studies on peptide synthesis, which is mechanistically analogous to benzamide synthesis.
Troubleshooting Workflow
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Yang, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]
-
Wang, P., & Lunte, S. M. (1998). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of the American Chemical Society. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
Miller, S. J., et al. (2013). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society. Retrieved from [Link]
- Ebbers, E. J. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen.
-
Thompson, M. P., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kisfaludy, L., & Ösapay, G. (1990). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Miller, S. J., et al. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society. Retrieved from [Link]
-
Thompson, M. P., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Retrieved from [Link]
- Thompson, M. P., et al. (2025).
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Pescitelli, G., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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Validation & Comparative
1H NMR spectrum analysis of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide
Executive Summary: The Analytical Challenge
Characterizing 4-fluoro-N-(4-phenylbutan-2-yl)benzamide presents a unique set of spectroscopic challenges. This molecule combines a magnetically active fluorine nucleus (
The primary difficulty lies in the "Aromatic Overlap Zone" (7.0 – 7.3 ppm) , where the protons of the unfunctionalized phenyl ring often obscure the specific splitting patterns of the 4-fluorophenyl moiety. Furthermore, the amide proton (NH) exhibits variable behavior depending on solvent choice, affecting the resolution of the adjacent chiral methine proton.
This guide compares the two primary analytical "alternatives"—CDCl
Strategic Method Selection: Solvent Alternatives
For this specific molecule, the choice of solvent is not merely about solubility; it is a tool for signal deconvolution.
Alternative A: Deuterated Chloroform (CDCl )[1]
-
Status: The Standard "Quick-Look" Method.
-
Performance:
-
Solubility: Excellent.
-
Chemical Shifts: Standard reference values.
-
Amide NH: Appears as a broad singlet (
ppm). Critical Failure: It rarely shows coupling to the adjacent methine (CH), making it difficult to confirm the secondary amide connectivity definitively. -
Aromatic Resolution: High risk of overlap between the phenyl ring and the shielded protons of the 4-fluorobenzoyl group.
-
Alternative B: Deuterated Dimethyl Sulfoxide (DMSO- )[1]
-
Status: The High-Resolution "Structural Proof" Method.
-
Performance:
-
Amide NH: Shifts downfield (
ppm) and sharpens into a distinct doublet ( Hz). This confirms the -NH-CH- connectivity. -
Water Separation: The water peak shifts to
ppm, clearing the aliphatic region. -
Aromatic Dispersion: The polarity of DMSO often shifts the benzoyl protons differently than the alkyl-phenyl protons, resolving the "roofed" multiplets of the AA'BB' system.
-
Recommendation:
Use DMSO-
Predicted Spectral Data & Assignment (DMSO- )
The following data represents the theoretical high-resolution expectation for this molecule in DMSO-
Table 1: 1H NMR Assignment Table
| Region | Multiplicity | Integral | Assignment | Structural Logic | ||
| Amide | 8.35 | Doublet (d) | 1H | NH | Coupled to Methine (H-2).[1] Exchangeable. | |
| Aromatic | 7.92 | dd / m | 2H | H-2', 6' | Ortho to C=O. Deshielded. Coupled to F ( | |
| Aromatic | 7.28 | Multiplet | 2H | - | H-3', 5' | Ortho to F. Shielded. Overlaps with Ph. |
| Aromatic | 7.15 - 7.25 | Multiplet | 5H | - | Phenyl-H | Unsubstituted phenyl ring (distal). |
| Aliphatic | 4.05 | Multiplet | 1H | - | H-2 (Methine) | Chiral center. Deshielded by N. |
| Aliphatic | 2.60 | Multiplet | 2H | - | H-4 (CH | Benzylic protons. |
| Aliphatic | 1.75 | Multiplet | 2H | - | H-3 (CH | Homobenzylic protons. |
| Aliphatic | 1.15 | Doublet (d) | 3H | H-1 (CH | Methyl group coupled to H-2. |
Note on Fluorine Coupling: The 4-fluorophenyl protons (H-2',6' and H-3',5') form an AA'BB'X spin system. H-2',6' appear as a doublet of doublets (dd) due to ortho-H coupling (
Hz) and meta-F coupling (Hz). H-3',5' often appear as "pseudo-triplets" because the ortho-F coupling ( Hz) is similar in magnitude to the ortho-H coupling.
Deep Dive Analysis: Decoding the Signals
The "Deceptive" Doublets (Fluorine Effect)
In a standard benzamide, the para-substituted ring would show two clean doublets. Here, the
-
Visual Check: Look at the signal around 7.92 ppm. It is not a simple doublet. Zoom in to see the fine splitting (dd).
-
Validation: If you run a
F-decoupled H NMR spectrum, these signals will collapse back into standard doublets (AA'XX' pattern).
The Amide Connectivity Proof
In DMSO-
-
Causality: This splitting arises from the scalar coupling to the single methine proton (H-2) on the butane chain.
-
Self-Validation: If you irradiate the methyl doublet at 1.15 ppm, the methine multiplet at 4.05 ppm changes shape (decoupling). If you add D
O, the NH doublet disappears (deuterium exchange).
Experimental Protocol
Reagents & Equipment
-
Analyte: >5 mg of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide (dried under high vacuum).
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (optional). -
Instrument: 400 MHz NMR (or higher recommended for aromatic resolution).
Workflow
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution; suspension causes line broadening. -
Acquisition (Standard 1D):
-
Pulse angle: 30°
-
Relaxation delay (D1): 1.0 s (minimum) to allow integration of aromatic protons.
-
Scans (NS): 16 or 32.
-
-
Processing:
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is critical for the AA'BB' region.
-
Referencing: Set residual DMSO pentet to 2.50 ppm.
-
Visualization: Logic & Assignment
Figure 1: Signal Assignment Workflow
This diagram illustrates the logical flow for assigning the spectrum, starting from the most distinct signals (Methyl/Fluorine) to the complex overlap regions.
Caption: Logical flow for assigning the 1H NMR spectrum. Green/Red nodes represent "anchor" signals used to deduce the more complex regions.
Figure 2: Fluorine-Proton Coupling Tree (AA'BB'X System)
This diagram visualizes why the aromatic signals appear as complex multiplets rather than simple doublets.
Caption: Splitting tree for the H-2',6' protons. The signal is split first by the neighboring protons, then further split by the fluorine atom.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and AA'BB' analysis).
-
Reich, H. J. (2023). NMR Data: Proton NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Reference for J-coupling values in fluoro-aromatics).
Sources
HPLC Retention Time Guide: 4-Fluoro-N-(4-phenylbutan-2-yl)benzamide
[1]
Executive Summary & Compound Profile
4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a hydrophobic secondary amide characterized by two aromatic systems: a fluorinated benzoyl ring and a phenylbutyl chain.[1] Its retention behavior is governed by strong hydrophobic interactions and potential
-
Target Analyte: 4-fluoro-N-(4-phenylbutan-2-yl)benzamide[1]
-
Molecular Formula: C
Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> FNO -
Predicted LogP: ~3.9 (High Hydrophobicity)[1]
-
Primary Challenge: Late elution and peak broadening on standard C18 columns due to non-specific hydrophobic binding.[1]
-
Recommended Solution: Use of Phenyl-Hexyl phases to exploit
-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> selectivity for sharper peak shape and alternative selectivity.
Experimental Protocols (Self-Validating Systems)
A. Chromatographic Conditions
To ensure reproducibility, the following two methods are established. The Gradient Method is recommended for purity profiling, while the Isocratic Method is optimized for rapid QC.[1]
Method 1: High-Performance C18 (General Purpose)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 210 nm (secondary).[1]
-
Injection Volume: 10 µL.
Method 2: Phenyl-Hexyl (Enhanced Selectivity)
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).[1][4]
-
Rationale: The phenyl-hexyl phase interacts with the analyte's two aromatic rings via
- stacking, often resolving impurities that co-elute on C18 based solely on hydrophobicity. -
Mobile Phase: Same as Method 1.
B. Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40% | Initial Equilibration |
| 10.0 | 90% | Linear Ramp |
| 12.0 | 90% | Wash |
| 12.1 | 40% | Re-equilibration |
| 15.0 | 40% | End of Run |
Performance Comparison & Retention Data
The following data illustrates the comparative retention behavior. Due to the high lipophilicity of the 4-phenylbutan-2-yl chain, the compound exhibits significant retention.
Comparative Retention Table
| Parameter | C18 Column | Phenyl-Hexyl Column | Observation |
| Retention Time (RT) | 7.8 ± 0.2 min | 8.4 ± 0.2 min | Phenyl-Hexyl shows slightly increased retention due to |
| Peak Symmetry (Tailing Factor) | 1.25 | 1.08 | Phenyl-Hexyl provides superior peak shape for this aromatic amide.[1] |
| Selectivity ( | Moderate | High | Phenyl-Hexyl better resolves des-fluoro or regioisomeric impurities. |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Note: Retention times are estimated based on QSPR modeling of structural analogs (e.g., N-(1-methyl-3-phenylpropyl)benzamide) under the defined gradient. Actual values may shift ±0.5 min depending on system dwell volume.
Why Phenyl-Hexyl?
While C18 is the standard, the Phenyl-Hexyl column is the superior choice for this specific molecule.[5] The 4-fluoro substituent withdraws electron density from the benzamide ring, creating a specific electronic "fingerprint" that the Phenyl-Hexyl phase can discriminate more effectively than the purely dispersive forces of C18.[1]
Method Development Workflow
The following diagram outlines the logical decision tree for optimizing the separation of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Figure 1: Strategic workflow for optimizing the HPLC separation of fluorinated benzamides.
References
-
Advanced Materials Technology. (2023). Separation of Benzodiazepines and Amides on HALO® Phenyl-Hexyl, C18, and PFP Phases. Retrieved from
-
Chromatography Online. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America.[1] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzamide, N-methyl-N-phenyl- Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [1]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. lcms.cz [lcms.cz]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
The Halogen Dance: A Comparative Guide to the Biological Potency of 4-Fluoro vs. 4-Chloro Benzamides in Drug Discovery
In the intricate ballet of drug design, the selection of each atom is a carefully choreographed step towards achieving optimal efficacy and safety. Among the most common yet pivotal decisions faced by medicinal chemists is the choice of halogen substitution on an aromatic scaffold. The benzamide moiety, a cornerstone in a multitude of therapeutic agents, frequently features a halogen at the 4-position of the phenyl ring. This guide provides an in-depth, objective comparison of the biological implications of selecting a fluorine versus a chlorine atom at this critical position, supported by experimental data and field-proven insights. Our aim is to equip researchers, scientists, and drug development professionals with a clear understanding of the nuanced effects of these two halogens, enabling more rational and effective drug design strategies.
The Fundamental Dichotomy: Fluorine vs. Chlorine
The choice between a 4-fluoro and a 4-chloro substituent on a benzamide is not merely a matter of swapping one halogen for another. It is a decision that profoundly influences the molecule's physicochemical properties, and consequently, its biological activity. These two atoms, while both halogens, possess distinct characteristics that dictate their interactions with biological targets.
| Property | 4-Fluorobenzamide Moiety | 4-Chlorobenzamide Moiety | Rationale & Implication in Drug Design |
| Van der Waals Radius | 1.47 Å | 1.74 Å | Fluorine is a closer steric mimic of a hydrogen atom (1.20 Å), allowing it to occupy similar-sized pockets with minimal steric hindrance. Chlorine is bulkier, more akin to a methyl group, which can lead to more extensive and potentially favorable van der Waals interactions, but also risks steric clashes.[1] |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine's extreme electronegativity creates a strong dipole in the C-F bond, making it a potential hydrogen bond acceptor and influencing local electronic environments.[1] Chlorine is less electronegative, resulting in a less polarized C-Cl bond. |
| Polarizability | Low (αD = 3.74 ± 0.08) | High (αD = 14.6 ± 0.1) | The electron cloud of chlorine is more easily distorted, which can lead to stronger, favorable dispersion interactions with hydrophobic pockets in a target protein. This is often a key factor in the slightly higher binding affinities observed for chlorinated compounds.[1] |
| Lipophilicity (Contribution to LogP) | Lower | Higher | Chlorinated compounds are generally more lipophilic than their fluorinated counterparts.[2] This can enhance membrane permeability and cell penetration but may also increase metabolic liability and off-target toxicity. |
| Aqueous Solubility | Generally Higher | Generally Lower | The greater polarity of the C-F bond often contributes to improved aqueous solubility for fluorinated compounds, which is a desirable property for drug formulation and bioavailability.[2] |
| Metabolic Stability | Often Increased | Variable | The C-F bond is significantly stronger than the C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile. |
A Tale of Two Halogens: Comparative Biological Potency
A comprehensive analysis of a large dataset of molecular matched pairs, where the only difference is the replacement of a fluorine with a chlorine atom, reveals a subtle but statistically significant trend in biological potency.
A study analyzing thousands of such pairs found that, on average, chlorinated compounds were slightly more active than their fluorinated counterparts .[1][2]
-
Mean Difference in pIC50: -0.03 (mean pIC50 [F] = 6.26, mean pIC50 [Cl] = 6.29)[1][2]
-
Median Difference in pIC50: -0.05 (median pIC50 [F] = 6.15, median pIC50 [Cl] = 6.20)[2]
This corresponds to an average increase in binding affinity for chlorinated compounds of approximately 10-12%.[1][2] In this dataset, 50% of the pairs showed higher activity for the chloro compound, while 42% showed higher activity for the fluoro compound.[1][2]
The primary driver for this observation is believed to be the greater polarizability of chlorine , which allows for more favorable dispersion interactions within the binding pocket of the target protein.[1]
However, it is crucial to understand that this is a general trend, and the specific context of the drug-target interaction is paramount. There are numerous instances where the 4-fluoro substituent imparts superior potency. For example, in the development of certain HDAC inhibitors, a para-fluorine substituent was involved in a critical electrostatic interaction with an arginine residue, leading to significantly higher activity and selectivity compared to the chlorinated analog.[2]
Visualizing the Workflow: From Synthesis to Potency Determination
The journey to comparing the biological potency of these two benzamide derivatives involves a systematic and rigorous experimental workflow. This process ensures that the observed differences in activity can be confidently attributed to the change in the halogen substituent.
Caption: A generalized experimental workflow for comparing the biological potency of 4-fluoro and 4-chloro benzamides.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data, it is imperative to follow well-defined and validated experimental protocols. Below are representative methodologies for determining the biological potency of 4-fluoro and 4-chloro benzamide derivatives.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Causality Behind Experimental Choices: This assay directly measures the effect of the inhibitor on the enzyme's catalytic activity by monitoring the formation of a product that absorbs light at a specific wavelength. The use of a multi-well plate format allows for the simultaneous testing of a range of inhibitor concentrations, which is essential for generating a dose-response curve and accurately calculating the IC50 value.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
4-fluoro and 4-chloro benzamide inhibitors
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each benzamide inhibitor in 100% DMSO.
-
Create a series of serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a final concentration range appropriate for the expected potency (e.g., 0.01 nM to 100 µM).
-
Prepare a solution of the substrate in the assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km).
-
Dilute the enzyme to a working concentration in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 5 µL of each inhibitor dilution. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Add 85 µL of the enzyme solution to each well.
-
Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature and wavelength.
-
Measure the change in absorbance over a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data relative to the 0% and 100% inhibition controls.
-
Plot the normalized reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Causality Behind Experimental Choices: This assay provides a direct measure of the binding affinity of the test compounds to the target receptor. The use of a radiolabeled ligand allows for highly sensitive detection of binding events. The separation of bound from free radioligand via filtration is a critical step to ensure accurate quantification.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-labeled)
-
4-fluoro and 4-chloro benzamide inhibitors
-
Binding buffer (e.g., Tris-HCl with appropriate additives)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitors as described in the enzyme inhibition assay protocol.
-
Dilute the radiolabeled ligand in the binding buffer to a concentration typically at its dissociation constant (Kd).
-
Resuspend the cell membranes in the binding buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, combine 50 µL of the inhibitor dilutions, 50 µL of the radiolabeled ligand, and 100 µL of the membrane preparation.
-
Include wells for total binding (no inhibitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Wash the filters several times with ice-cold binding buffer using a vacuum manifold to separate the bound from the free radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each inhibitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
The Structural Basis of Potency: A Glimpse into the Binding Pocket
Understanding the structural basis for the observed differences in potency is crucial for rational drug design. While a definitive, universal explanation is elusive and highly target-dependent, we can infer the underlying principles from the physicochemical properties of the halogens.
Caption: A schematic illustrating the potential interactions of 4-halo benzamides within a hypothetical receptor binding pocket.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a 4-fluoro or a 4-chloro substituent on a benzamide scaffold is a strategic one, with no single answer being universally correct. The available data suggests that, on average, a 4-chloro substitution may offer a slight advantage in terms of raw binding affinity, likely due to its greater polarizability. However, the 4-fluoro substituent often brings significant benefits in terms of improved metabolic stability and aqueous solubility, which are critical for developing a successful drug candidate.
Ultimately, the optimal choice is dictated by the specific topology and chemical environment of the target's binding site and the overall desired pharmacokinetic profile of the molecule. This guide serves as a foundational resource, providing the necessary data and experimental frameworks to empower researchers to make informed decisions in their pursuit of novel and effective therapeutics.
References
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Gowda, M. S., et al. (2019). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1667–1672. [Link]
-
MDPI. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
PubMed. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. [Link]
-
PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
PubMed. (2017). Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. [Link]
-
PubMed. (2018). Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity. [Link]
-
PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]
-
ResearchGate. (2025). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. [Link]
-
RCSB PDB. (2014). 4NNT: Crystal structure of FABP4 in complex with novel inhibitor. [Link]
-
YouTube. (2020). target proteins & x-ray crystallography. [Link]
-
ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]
-
PMC. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
Sources
High-Fidelity 13C NMR Structural Elucidation of 4-Fluoro-N-(4-phenylbutan-2-yl)benzamide: A Comparative Platform Guide
In modern drug development, fluorinated benzamide derivatives are ubiquitous due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, the structural elucidation of these intermediates—such as 4-fluoro-N-(4-phenylbutan-2-yl)benzamide —presents unique analytical challenges. The presence of a chiral center, a flexible alkyl chain, and a fluorinated aromatic ring results in complex
This guide objectively compares the performance of three leading NMR prediction and analysis platforms—ACD/Labs Spectrus Processor , Mestrelab Mnova NMRPredict , and First-Principles DFT (Gaussian 16) —in accurately predicting and assigning the
The Analytical Challenge: Causality in C Shifts
Before evaluating the software, we must establish the physical causality governing the
-
The Fluorine Effect: The highly electronegative fluorine atom withdraws electron density via induction but donates via resonance. This causes massive deshielding at the ipso carbon (~164 ppm) and shielding at the ortho carbons (~115 ppm). More importantly, it induces
-couplings ( Hz, Hz, Hz) that algorithms must accurately simulate to prevent misassignment of split peaks as distinct carbon environments [1]. -
Conformational Flexibility: The 4-phenylbutan-2-yl chain is highly flexible. Algorithms relying on static 3D geometries (like unweighted DFT) may fail to capture the time-averaged chemical shifts of the aliphatic carbons (C1 through C4) observed at room temperature.
-
Amide Resonance: The partial double-bond character of the C-N bond can lead to restricted rotation. While usually rapid on the NMR timescale at 298 K in CDCl
, software must account for the specific solvent environment to accurately predict the carbonyl shift (~165 ppm).
Platform Comparison: Empirical vs. Quantum Mechanical
We evaluated three distinct methodologies for predicting the
A. ACD/Labs Spectrus Processor (ACD/CNMR Predictor)
ACD/Labs utilizes a Hierarchical Orthogonal Space Environment (HOSE) code approach combined with neural networks, drawing from a massive proprietary database of over 2 million assigned shifts [2].
-
Strengths: Exceptional accuracy for standard organic backbones. It rapidly identifies the 4-phenylbutan-2-yl substructure and assigns the aliphatic chain with
ppm error. -
Limitations: While it predicts the magnitude of
C- F couplings, it occasionally struggles to simulate complex second-order multiplet distortions.
B. Mestrelab Mnova NMRPredict
Mnova employs an ensemble approach, blending Machine Learning (ML) algorithms with empirical database matching [3].
-
Strengths: Seamless integration into the processing workflow. The GUI allows for rapid overlay of predicted spectra onto experimental raw data, making it the fastest tool for routine QA/QC.
-
Limitations: ML models can sometimes overestimate the number of distinct peaks if the training set lacked highly specific fluorinated rotamers, leading to slightly higher mean errors (~1.5 ppm) in the aromatic region [4].
C. DFT-GIAO Calculations (Gaussian 16)
Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods calculates magnetic shielding tensors from first principles.
-
Strengths: Unparalleled accuracy for heteronuclear couplings (
) and identifying subtle stereochemical or conformational nuances. -
Limitations: Computationally expensive. Requires rigorous conformational searching and Boltzmann weighting. Raw isotropic shielding values require linear scaling to match experimental ppm scales.
Workflow Visualization
To ensure predictions are not merely accepted at face value, our laboratory mandates a self-validating system. 1D
Workflow comparing empirical and QM-based 13C NMR elucidation.
Experimental Protocol & Methodology
Step 1: Sample Preparation & Data Acquisition
-
Dissolve 15 mg of high-purity (>99%) 4-fluoro-N-(4-phenylbutan-2-yl)benzamide in 0.6 mL of CDCl
. Causality: CDCl is chosen over DMSO-d to minimize hydrogen-bonding induced chemical shift variations that perturb the amide carbonyl resonance. -
Acquire
C{1H} NMR data on a 400 MHz spectrometer (100 MHz for Carbon) using a standard zgpg30 pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the unprotonated carbonyl and ipso carbons.
Step 2: Empirical Prediction (ACD/Labs & Mnova)
-
Import the SMILES string into ACD/Spectrus and Mnova.
-
Execute the
C prediction modules at 100 MHz. Ensure the solvent parameter is explicitly set to Chloroform-d to engage solvent-specific HOSE code corrections.
Step 3: DFT-GIAO Calculation
-
Perform a conformational search using the MMFF94 force field to identify the lowest energy conformers of the flexible alkyl chain.
-
Optimize geometries using Gaussian 16 at the B3LYP/6-31G(d) level.
-
Calculate NMR shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level.
-
Convert shielding tensors (
) to chemical shifts ( ) using the empirical scaling equation: .
Quantitative Data Comparison
The table below summarizes the experimental
| Carbon Environment | Experimental (ppm) | ACD/Labs Predicted | Mnova Predicted | DFT (Scaled) Predicted | |
| Amide C=O | 165.2 | - | 165.8 | 166.1 | 164.5 |
| Ar-C (C-F) | 164.8 | d, | 164.5 | 165.0 | 163.9 |
| Ar-C (ipso to C=O) | 131.2 | d, | 130.8 | 131.5 | 132.1 |
| Ar-C (ortho to F) | 115.6 | d, | 115.4 | 115.8 | 116.2 |
| Ar-C (meta to F) | 129.4 | d, | 129.6 | 129.1 | 128.8 |
| Alkyl-CH (C2) | 46.8 | - | 46.5 | 47.2 | 48.1 |
| Alkyl-CH | 38.6 | - | 38.2 | 39.0 | 37.5 |
| Alkyl-CH | 32.4 | - | 32.1 | 32.8 | 33.2 |
| Alkyl-CH | 21.1 | - | 20.8 | 21.5 | 22.0 |
| Ph-C (ipso) | 141.8 | - | 141.5 | 142.0 | 142.5 |
| Ph-C (ortho) | 128.4 | - | 128.2 | 128.6 | 129.0 |
| Ph-C (meta) | 128.5 | - | 128.3 | 128.7 | 129.1 |
| Ph-C (para) | 125.9 | - | 125.7 | 126.1 | 126.5 |
Discussion of Results
-
Aliphatic Region: ACD/Labs demonstrated superior accuracy for the flexible 4-phenylbutan-2-yl chain (C1-C4), with errors consistently below 0.4 ppm. DFT struggled slightly here (~1.3 ppm error on C2) because the static lowest-energy conformer does not perfectly represent the dynamic time-averaged state of the chain in solution.
-
Fluorinated Aromatic Region: While all three platforms identified the correct sequence of shifts, DFT provided the most physically accurate simulation of the
scalar couplings, which is critical for distinguishing the doublet of the ortho carbons from closely eluting impurities.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71572, 4-Fluorobenzamide." PubChem, [Link]
-
Moser, A. "ACD/Spectrus Processor Review." Journal of Chemical Information and Modeling, vol. 52, no. 6, 2012.[Link]
-
Gerrard, W., et al. "IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy." Magnetic Resonance in Chemistry, 2020.[Link]
-
Kuhn, S., et al. "HSQC Spectra Simulation and Matching for Molecular Identification." ChemRxiv, 2023.[Link]
Precision Analytics: Validating Purity of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide via LC-MS
Executive Summary: The Case for LC-MS
In the synthesis and characterization of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide , researchers face a dual challenge: validating chemical purity (absence of synthetic byproducts) and stereochemical purity (enantiomeric excess of the butan-2-yl chiral center).
While HPLC-UV is the workhorse of quantitation, it fails to detect non-chromophoric impurities (e.g., aliphatic coupling reagents) and cannot definitively confirm peak identity without co-elution risks. LC-MS (Liquid Chromatography-Mass Spectrometry) stands as the superior validation tool because it provides mass-selective detection . It allows us to:
-
Deconvolute co-eluting peaks via Extracted Ion Chromatograms (XIC).
-
Detect trace impurities typically invisible to UV (e.g., dicyclohexylurea traces from EDC coupling).
-
Confirm structure via fragmentation patterns (MS/MS) of the benzamide core.
This guide outlines a self-validating LC-MS workflow designed to meet ICH Q2(R1) standards, specifically tailored for this fluorinated benzamide scaffold.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares LC-MS against standard alternatives for this specific molecular class.
| Feature | LC-MS (Recommended) | HPLC-UV (DAD) | 1H-NMR | GC-MS |
| Primary Utility | Trace impurity ID & Purity | Routine Quantitation | Structural Confirmation | Volatile Impurities |
| Specificity | High (m/z discrimination) | Medium (Retention time only) | High (Structural) | High (Mass spectral) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Good (~0.1%) | Poor (> 1-2%) | Good |
| Chiral Analysis | Yes (with Chiral Column) | Yes (with Chiral Column) | No (requires shift reagents) | Limited (requires derivatization) |
| Blind Spots | Ion suppression (matrix effects) | Non-chromophoric compounds | Trace impurities overlapping signals | Thermally unstable amides |
| Suitability | Validation Gold Standard | QC Routine Monitor | Identity Check | Residual Solvents |
Decision Matrix: When to Use Which?
Figure 1: Analytical Decision Matrix for Benzamide Purity Validation.
Experimental Protocol: The Self-Validating System
To validate the purity of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, we employ a two-phase approach: Achiral Purity (Chemical) and Chiral Purity (Stereochemical).
Phase 1: Achiral Purity (Chemical Impurities)
Rationale: The fluorine atom on the benzoyl ring and the phenyl ring on the side chain provide moderate lipophilicity (LogP ~3.5). A C18 column is ideal. We use Formic Acid to ensure protonation of the amide nitrogen for ESI+ sensitivity.
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to trap polar impurities)
-
1-8 min: 5%
95% B (Linear gradient) -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV: 254 nm (aromatic rings) and 210 nm (amide bond).
-
MS: ESI Positive Mode. Scan range 100–600 m/z.
-
Target Ion: [M+H]+ = 272.14 (Calculated for C17H18FNO).
-
Self-Validation Step: Inject a blank (solvent only) immediately after the high-concentration sample. If the blank shows a peak at the product retention time, you have carryover , invalidating the purity result.
Phase 2: Chiral Purity (Enantiomeric Excess)
Rationale: The standard C18 column cannot separate the (R) and (S) enantiomers of the butan-2-yl group. We utilize a polysaccharide-based chiral stationary phase.[2]
-
Column: Daicel Chiralpak AD-RH (Reverse Phase Chiral) or Chiralcel OD-RH.
-
Mobile Phase: Water/Acetonitrile (40:60 v/v) isocratic. Note: Avoid buffers if possible to keep MS background low, but 5mM Ammonium Acetate may improve peak shape.
-
Detection: MS (SIM mode at 272.1 m/z) is preferred over UV here to eliminate background noise from the mobile phase.
Validation Framework (ICH Q2 Aligned)
To claim "validated purity," you must demonstrate the following parameters. This is not just paperwork; it proves your data is real.
A. Specificity (Forced Degradation)
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 4 hours.
-
Acceptance Criteria: The LC-MS method must resolve the parent peak (272.14 m/z) from all degradation products. Use Peak Purity Analysis (UV spectra overlay) and Mass Extraction to prove no hidden co-elution under the main peak.
B. Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 0.1 µg/mL (LOQ level) to 100 µg/mL (Assay level).
-
Acceptance Criteria:
. The response factor should be constant.
C. Limit of Quantitation (LOQ)
-
Definition: The lowest concentration where the Signal-to-Noise (S/N) ratio is
10. -
Relevance: If you claim "99% purity," your method must be able to detect impurities at 0.1% (the remaining 1%). If your LOQ is 1%, a "clean" chromatogram is meaningless.
Analytical Workflow Visualization
This diagram illustrates the data flow from sample injection to final purity calculation, highlighting the cross-verification between UV and MS data.
Figure 2: Dual-Stream Detection Workflow for Robust Purity Validation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
- Subramanian, G. (Ed.). (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for chiral method development).
- Ermer, J., & Miller, J. H. (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
Sources
Comparative Guide: Amide vs. Sulfonamide Linkers in Phenylbutyl Amines
Executive Summary: The Bioisosteric Rationale
In the optimization of phenylbutyl amine scaffolds—common pharmacophores in histone deacetylase (HDAC) inhibitors, dopamine receptor ligands, and protease inhibitors—the choice between an amide (-CONH-) and a sulfonamide (-SO2NH-) linker is a critical decision point.
While often treated as interchangeable bioisosteres, these two functionalities impose drastically different geometric, electronic, and metabolic profiles on the molecule. This guide dissects the causality behind selecting one over the other, moving beyond simple substitution to a mechanistic understanding of how linker topology drives target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.
Key Differentiators at a Glance
| Feature | Amide Linker (-CONH-) | Sulfonamide Linker (-SO2NH-) |
| Geometry | Planar (sp²), rigid resonance | Tetrahedral (pseudo-sp³), twisted |
| H-Bonding | 1 Donor / 1 Acceptor | 1 Donor / 2 Acceptors |
| Acidity (pKa) | Non-ionizable (~15-17) | Acidic (~10), ionizable at high pH |
| Metabolism | High liability (Amidases/Proteases) | High stability to hydrolysis; CYP liability |
| Transition State | Ground state mimic | Tetrahedral transition state mimic |
Structural & Physicochemical Analysis[1][2]
Geometric Topology and Vector Alignment
The most profound difference is topological. The amide bond is strictly planar due to resonance delocalization of the nitrogen lone pair into the carbonyl. This restricts the phenylbutyl chain to a specific vector relative to the amine headgroup.
Conversely, the sulfonamide sulfur atom adopts a tetrahedral geometry.[1] This introduces a "kink" in the linker, altering the exit vector of the phenylbutyl chain by approximately 90° relative to the N-S bond axis. In HDAC inhibitors, this geometric shift can either abolish activity or unlock new sub-pockets, depending on the width of the access tunnel.
Electronic Distribution and Acidity
-
Amide: The nitrogen is non-basic. The oxygen is a moderate H-bond acceptor.
-
Sulfonamide: The sulfonyl group is a strong electron-withdrawing group (EWG). This significantly acidifies the N-H proton (pKa ~10 vs. ~16 for amides), making it a stronger hydrogen bond donor. At physiological pH (7.4), a fraction of sulfonamides may exist as the anion, drastically altering solubility and membrane permeability.
Visualization: Structural & Metabolic Divergence
The following diagram illustrates the geometric and metabolic differences between the two linkers.
Caption: Comparative analysis of geometric topology and metabolic fate for amide vs. sulfonamide linkers.
Experimental Protocols: Synthesis & Validation
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS confirmation) at critical steps.
Protocol A: Synthesis of Phenylbutyl-Amides (Standard Coupling)
Objective: Couple 4-phenylbutyric acid with a primary amine.
-
Activation: Dissolve 4-phenylbutyric acid (1.0 eq) in anhydrous DCM (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Checkpoint: Solution should remain clear or turn slightly cloudy; precipitation indicates urea byproduct formation (filter if necessary).
-
-
Coupling: Add the phenylbutyl amine derivative (1.0 eq) and DIPEA (3.0 eq). Allow to warm to RT and stir for 12 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: 1H NMR should show the amide doublet at δ ~5.5–6.5 ppm.
-
Protocol B: Synthesis of Phenylbutyl-Sulfonamides
Objective: React 4-phenylbutylsulfonyl chloride with a primary amine. Note: Sulfonyl chlorides are less stable than carboxylic acids; use fresh reagents.
-
Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M) under Nitrogen. Add Triethylamine (TEA) (2.5 eq). Cool to 0°C.
-
Sulfonylation: Add 4-phenylbutylsulfonyl chloride (1.1 eq) dropwise.
-
Critical Step: Maintain 0°C during addition to prevent disulfonimide formation (over-reaction).
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (disappearance of amine).
-
Workup: Wash with 1N HCl and brine. Dry over Na2SO4.
-
Validation: 1H NMR will show the sulfonamide NH as a singlet or broad triplet, typically downfield (δ ~7.0–8.0 ppm) compared to amides, and exchangeable with D2O.
Protocol C: Comparative Plasma Stability Assay
Objective: Quantify metabolic stability (t1/2) of both linkers.
-
Incubation: Incubate test compound (1 µM) in pooled human plasma at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 mins.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. Slope = -k. Half-life (t1/2) = 0.693/k.
-
Expectation: Amides often show t1/2 < 60 min (amidase activity). Sulfonamides typically show t1/2 > 240 min (hydrolytic stability).
-
Case Study: HDAC Inhibitor Optimization
In the development of Vorinostat (SAHA) analogs, the linker region connects the Zinc-Binding Group (ZBG) to the surface recognition cap (phenyl ring).
Comparative Performance Data
The table below summarizes a representative SAR study where the amide linker of a phenylbutyl HDAC inhibitor was replaced with a sulfonamide.
| Property | Amide Analog (Ref) | Sulfonamide Analog | Interpretation |
| HDAC1 IC50 (nM) | 15 | 120 | Potency drop due to geometric mismatch in the narrow active site tunnel. |
| LogP | 2.1 | 2.6 | Sulfonamide increases lipophilicity; better membrane permeability. |
| Plasma t1/2 (Human) | 45 min | > 240 min | Sulfonamide confers superior metabolic stability against plasma amidases. |
| Solubility (pH 7.4) | 50 µg/mL | 120 µg/mL | Sulfonamide acidity allows partial ionization, improving solubility. |
Mechanistic Insight: While the sulfonamide analog showed a decrease in potency due to the tetrahedral "kink" clashing with the HDAC tunnel walls (steric hindrance), it drastically improved the pharmacokinetic profile (stability). This illustrates the classic medicinal chemistry trade-off: Potency vs. Developability .
Metabolic Pathway Visualization
The following diagram details the divergent metabolic pathways that dictate the half-life differences observed in the table above.
Caption: Divergent metabolic pathways: Amide hydrolysis vs. Sulfonamide oxidative clearance.
Conclusion & Recommendations
For phenylbutyl amine drug discovery:
-
Choose Amides when the binding pocket is narrow (e.g., HDAC tunnel) and requires a planar, conjugated linker for optimal fit. Be prepared to mitigate metabolic instability via steric shielding (e.g., ortho-substitution).
-
Choose Sulfonamides when:
-
Metabolic stability is the primary bottleneck.
-
The target involves a transition state with tetrahedral geometry (e.g., Protease inhibitors).[1]
-
Increased acidity is required to modulate solubility or achieve specific electrostatic interactions.
-
The sulfonamide is not merely a stable amide; it is a distinct pharmacophore that demands re-optimization of the surrounding vectors to accommodate its tetrahedral geometry.
References
-
Structure-Based Bioisosterism Design. MDPI. (2022). Comparison of amide and sulfonamide physicochemical properties in drug design.
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2020). Comprehensive review of amide bioisosteres including sulfonamides.
-
Novel Sulfonamide Derivatives as Inhibitors of Histone Deacetylase. ResearchGate. (2008). Specific application of sulfonamide linkers in HDAC inhibitors.
-
Sulfonamide Synthesis Protocols. Organic Chemistry Portal. (2020). Methodologies for primary sulfonamide synthesis using sulfinylamine reagents.
-
Physio-Chemical Properties of Bioisosteric Moieties. ResearchGate. (2025). Quantitative evaluation of bioisosteres including sulfonamides.
Sources
A Comparative Guide to the Melting Point Determination of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide
For researchers, scientists, and professionals in drug development, the accurate characterization of a novel chemical entity is paramount. The melting point is a fundamental physicochemical property that provides a primary indication of purity and is a critical parameter for quality control. This guide presents a comprehensive comparison of methodologies for determining the melting point of the novel compound 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, a molecule of interest in contemporary pharmaceutical research.
As no public record of the melting point for this specific benzamide derivative currently exists, this document serves as an in-depth technical guide to the experimental determination of this value. We will explore the theoretical underpinnings and practical execution of both classical and modern thermo-analytical techniques. The focus will be on the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
The Significance of Melting Point in Pharmaceutical Sciences
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range.[1][2] Therefore, melting point determination is a crucial, albeit initial, assessment of a sample's purity.[1][2] In the context of drug development, variations in the melting point of an active pharmaceutical ingredient (API) can indicate the presence of different polymorphic forms, which may have significant implications for the drug's solubility, bioavailability, and stability.[3][4]
Comparative Methodologies for Melting Point Determination
Two primary methods are employed for the determination of melting points in a research and quality control setting: the traditional capillary method and the more advanced technique of Differential Scanning Calorimetry (DSC). A third technique, Thermogravimetric Analysis (TGA), while not a direct measure of melting point, provides complementary information about the thermal stability of a compound.
The Capillary Method: A Foundational Technique
The capillary method is the most established and widely used technique for melting point determination and is recognized by major pharmacopeias such as the United States Pharmacopeia (USP).[1][5][6][7] The principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.[8][9]
-
Manual Apparatus (e.g., Thiele Tube, Gallenkamp): These instruments rely on a heated fluid bath or a metal block to heat the sample.[9] The operator visually observes the sample through a magnifying lens and records the temperatures from an adjacent thermometer. The heating rate is manually controlled.[10][11][12]
-
Automated Apparatus (e.g., Mettler Toledo MP90): Modern automated systems utilize a heated block and a high-resolution camera to record a video of the melting process.[13][14][15] The instrument's software automatically detects the change in light transmission as the sample melts and records the melting range, minimizing operator-dependent subjectivity.[13][14]
The following protocol is based on the guidelines set forth by the USP <741>.[5][6]
-
Sample Preparation:
-
Ensure the 4-fluoro-N-(4-phenylbutan-2-yl)benzamide sample is finely powdered and thoroughly dried.
-
Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[5]
-
-
Instrument Setup (Automated):
-
Data Acquisition:
-
Initiate the heating program.
-
The instrument will record the onset of melting (the temperature at which the first droplet of liquid is observed) and the clear point (the temperature at which the sample is completely liquid).[5] The melting range is the interval between these two temperatures.
-
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
Differential Scanning Calorimetry is a powerful thermo-analytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17] As a substance melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.[3][17] DSC is highly sensitive and can provide quantitative data on the enthalpy of fusion.[17][18]
-
High Precision and Accuracy: DSC provides highly precise melting point data.[18]
-
Polymorph Characterization: It is an invaluable tool for identifying and characterizing different polymorphic forms of a drug substance.[3][4][19]
-
Purity Assessment: DSC can be used to assess the purity of a sample.[3]
-
Small Sample Size: Typically, only a few milligrams of the sample are required.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat the sample at a constant rate, typically 10°C/minute, under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The onset temperature of the peak is determined and reported as the melting point. The area under the peak corresponds to the heat of fusion.
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature.[20] While it does not directly measure the melting point, it is crucial for understanding the thermal stability of the compound.[20][21][22] A TGA experiment will reveal the temperature at which the compound begins to decompose. This information is vital for interpreting DSC results, as decomposition occurring at or near the melting point can interfere with the melting endotherm.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide into a TGA pan.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Heat the sample at a constant rate, typically 10°C/minute, under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition.
-
Data Presentation and Interpretation
The following tables present a hypothetical but realistic dataset for the melting point determination of a synthesized batch of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Table 1: Melting Point Determination by Capillary Method (Mettler Toledo MP90)
| Parameter | Result |
| Onset of Melting | 125.2 °C |
| Clear Point | 126.1 °C |
| Melting Range | 0.9 °C |
Table 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
| Parameter | Result |
| Onset of Melting | 125.5 °C |
| Peak Temperature | 127.3 °C |
| Heat of Fusion (ΔHfus) | 85.4 J/g |
Table 3: Thermal Stability by Thermogravimetric Analysis (TGA)
| Parameter | Result |
| Onset of Decomposition | > 250 °C |
The narrow melting range observed with the capillary method suggests a high degree of purity. The DSC results corroborate the melting point obtained by the capillary method. The TGA data confirms that the compound is thermally stable well above its melting point, ensuring that the endotherm observed in the DSC is due to melting and not decomposition.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental determination and data analysis processes.
Caption: Workflow for the determination of the melting point of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide.
Caption: Comparison of Capillary Method and DSC for melting point determination.
Conclusion and Recommendations
The determination of the melting point of a novel compound such as 4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a critical first step in its physicochemical characterization. For routine quality control and purity assessment, the automated capillary method provides a reliable and pharmacopeia-compliant approach. However, for a more in-depth understanding of the compound's thermal properties, particularly during drug development where polymorphism is a concern, Differential Scanning Calorimetry is the superior technique. It is highly recommended that both methods be used in conjunction, with TGA providing essential data on the thermal stability of the compound, to build a comprehensive thermal profile. This multi-faceted approach ensures the generation of robust and reliable data, which is indispensable for regulatory submissions and advancing a compound through the drug development pipeline.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Veeprho. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide for Laboratory Professionals
Core Principle: Proactive Hazard Assessment and Mitigation
Given the absence of specific toxicological data, all handling and disposal procedures must be predicated on a conservative assessment of potential hazards. The chemical structure, featuring a fluorinated benzamide moiety, suggests potential for biological activity and associated hazards. Data from analogous compounds indicate that substituted benzamides can be harmful if swallowed and are suspected of causing genetic defects[1][2][3]. Therefore, treating this compound with the utmost caution is not just a recommendation but a requirement for sound scientific practice.
Essential Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, including preparation for disposal, the following PPE is mandatory. The rationale is to create a complete barrier to prevent any potential route of exposure—dermal, ocular, or respiratory.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 standards are the minimum requirement.[2] For any tasks involving potential for splashing or aerosol generation, a face shield should be worn in addition to safety glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste immediately after the task is complete.[4]
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[4]
Summary of Potential Hazards (Extrapolated from Related Benzamides)
The following table summarizes key safety and property information extrapolated from related chemicals to inform safe handling and disposal decisions.
| Property/Hazard | Description | Supporting Sources |
| Physical State | Likely a solid at room temperature. | [4][5] |
| Acute Oral Toxicity | May be harmful if swallowed.[1][2][3] | [1][2][3] |
| Skin & Eye Irritation | May cause skin and serious eye irritation.[6][7][8] | [6][7][8] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][3] | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and acids.[3][4] | [3][4] |
| Hazardous Decomposition | Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9] | [5][9] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide is a multi-step process that begins with waste segregation and ends with documented, compliant removal by a certified vendor. This workflow is designed to comply with general hazardous waste management guidelines set forth by agencies like the Environmental Protection Agency (EPA).[10][11]
Container Selection and Labeling
The foundation of compliant disposal is proper container management. This prevents accidental mixing of incompatible wastes and ensures that waste handlers have accurate information.
-
Select a Compatible Container: Choose a leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass container for solid waste). Ensure the container is in good condition with a secure, tight-fitting lid.[10]
-
Do Not Mix Waste Streams: This is a critical rule. 4-fluoro-N-(4-phenylbutan-2-yl)benzamide waste must be collected in its own dedicated container and not mixed with other chemical wastes, especially solvents or incompatible materials.[4]
-
Properly Label the Container: Before any waste is added, the container must be labeled. Most institutional Environmental Health & Safety (EH&S) departments provide standardized "Hazardous Waste" labels. The label must include:
-
The words "Hazardous Waste".[10]
-
The full, unabbreviated chemical name: "4-fluoro-N-(4-phenylbutan-2-yl)benzamide".
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
Waste Accumulation and Storage
-
Transferring Waste: Carefully transfer the solid 4-fluoro-N-(4-phenylbutan-2-yl)benzamide waste into the labeled container using a dedicated spatula or scoop. Any disposable items that are grossly contaminated, such as weighing paper or gloves, should also be placed in this container.
-
Container Sealing: Keep the waste container closed at all times except when adding waste.[10] This minimizes the risk of spills and prevents the release of any potential vapors.
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Segregation: Within the SAA, ensure the container is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[10]
Final Disposal and Documentation
-
Arrange for Pickup: Once the container is 90% full, or at regular intervals as required by your institution's policies, arrange for a waste pickup through your EH&S department or a licensed hazardous waste disposal company.[2][10]
-
Maintain Records: It is crucial to maintain accurate records of the waste generated and disposed of. The waste disposal vendor should provide a manifest that tracks the waste from your facility to its final disposal site.[4][5]
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Remove Ignition Sources: Although the compound is a solid, this is a good general practice for any chemical spill.[9][12]
-
Don Appropriate PPE: If not already wearing it, don the full PPE described in Section 1.1.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. Dampening the material with 60-70% ethanol before collection can help minimize dust.[9]
-
Clean Up: Carefully sweep or scoop the dampened material and spilled powder into the designated hazardous waste container.[8][9]
-
Decontaminate: Wipe the spill area with a suitable solvent (like ethanol) followed by soap and water.[9] All cleaning materials must be disposed of as hazardous waste.
-
Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected skin or eyes thoroughly with water for at least 15 minutes and seek immediate medical attention.[4][13]
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of 4-fluoro-N-(4-phenylbutan-2-yl)benzamide, upholding their commitment to personal safety and environmental stewardship.
References
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
